N-cyclohexyl-DL-alanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUMRCGVHUWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-DL-alanine, a non-proteinogenic amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a cyclohexyl ring in place of the phenyl ring of phenylalanine, imparts valuable properties to peptides and peptidomimetics. This modification enhances lipophilicity and metabolic stability, making it a crucial building block in the design of novel therapeutics with improved pharmacokinetic profiles. This technical guide provides a detailed overview of the chemical properties, synthesis, and biological relevance of this compound.
Chemical Properties
This compound is a racemic mixture of the D- and L-enantiomers. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-3-cyclohexylpropanoic acid | [1] |
| Synonyms | 3-Cyclohexyl-DL-alanine, DL-Cyclohexylalanine, (±)-2-Amino-3-cyclohexylpropionic acid, N-CYCLOHEXYL-BETA-ALANINE | [1][2][3] |
| CAS Number | 4441-50-3 | [1][3] |
| Molecular Formula | C9H17NO2 | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water |
Synthesis and Experimental Protocols
While various methods for the synthesis of amino acids exist, a classic approach for preparing dl-β-cyclohexylalanine involves the catalytic hydrogenation of a phenylalanine precursor.
Experimental Protocol: Synthesis of dl-β-Cyclohexylalanine
This protocol is adapted from historical methods and outlines the synthesis of dl-β-cyclohexylalanine through the reduction of α-acetaminocinnamic acid.
Materials:
-
α-acetaminocinnamic acid
-
Glacial acetic acid
-
Adams platinum oxide catalyst (PtO2)
-
Hydrogen gas
-
Burgess-Parr hydrogenation apparatus
-
Aqueous alcohol
-
Silver oxide (Ag2O)
-
Hydrogen sulfide (H2S)
Procedure:
-
Hydrogenation:
-
Dissolve 10 g of α-acetaminocinnamic acid in 75 cc of glacial acetic acid.
-
Add approximately 0.25 g of freshly prepared Adams platinum oxide catalyst to the solution.
-
Transfer the mixture to a Burgess-Parr hydrogenation apparatus.
-
Shake the mixture under two to three atmospheres of hydrogen pressure. The reduction of both the unsaturated side chain and the phenyl group is typically complete in about one and a half hours.
-
Monitor the reaction by observing the rate of hydrogen uptake.
-
-
Isolation of N-Acetyl-dl-β-cyclohexylalanine:
-
After the reaction is complete, filter off the platinum catalyst.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Recrystallize the resulting N-acetyl-dl-β-cyclohexylalanine from aqueous alcohol to obtain needles or long prisms.
-
-
Hydrolysis to dl-β-Cyclohexylalanine:
-
Boil the N-acetyl-dl-β-cyclohexylalanine with a slight excess of freshly precipitated silver oxide (Ag2O) in an aqueous solution for approximately eight hours. This step hydrolyzes the acetyl group.
-
After hydrolysis, filter the hot solution to remove silver salts.
-
Treat the filtrate with hydrogen sulfide (H2S) to precipitate any remaining silver ions as silver sulfide.
-
Filter the solution to remove the silver sulfide precipitate.
-
Evaporate the clear aqueous filtrate to dryness to obtain crude dl-β-cyclohexylalanine.
-
-
Purification:
-
Recrystallize the crude product from hot water to yield pure dl-β-cyclohexylalanine, which separates as needles.
-
Biological Activity and Applications
This compound's primary biological significance lies in its role as a building block for synthetic peptides.[4][5] The incorporation of this unnatural amino acid can significantly enhance the therapeutic potential of peptides by:
-
Increasing Metabolic Stability: The cyclohexyl group is less susceptible to enzymatic degradation compared to the phenyl group of phenylalanine, leading to a longer in vivo half-life of the resulting peptide.
-
Enhancing Lipophilicity: The aliphatic cyclohexyl ring increases the hydrophobicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Modifying Conformation: The bulky cyclohexyl side chain can influence the secondary structure of the peptide, potentially leading to improved receptor binding affinity and selectivity.[4]
Due to these favorable properties, this compound and its derivatives are widely used in the development of peptide-based drugs, including those targeting neurological disorders and other conditions.[4][5]
It is important to note that this compound itself is not known to directly modulate specific signaling pathways. Its biological effects are realized when it is incorporated into a larger peptide, where it contributes to the overall structure, stability, and activity of the molecule.
Experimental Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The most common application of this compound is its incorporation into a peptide chain using Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical manual Fmoc-based SPPS workflow for adding an this compound residue to a growing peptide chain attached to a solid support resin.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis of N-cyclohexyl-DL-alanine from Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-cyclohexyl-DL-alanine, a valuable compound in synthetic organic chemistry and drug discovery, starting from the readily available precursor, 2-bromopropionic acid. This document details the core synthesis pathway, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
N-substituted amino acids are a critical class of molecules in medicinal chemistry, offering unique structural motifs that can enhance the pharmacological properties of peptide-based drugs. This compound, in particular, introduces a bulky, lipophilic cyclohexyl group onto the alanine backbone, which can influence receptor binding, metabolic stability, and cell permeability. The synthesis route commencing from 2-bromopropionic acid presents a straightforward and adaptable method for obtaining this compound.
Core Synthesis Pathway
The fundamental reaction for the synthesis of this compound from 2-bromopropionic acid is a nucleophilic substitution reaction. In this process, the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in 2-bromopropionic acid. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, yielding the desired this compound.
The overall reaction can be summarized as follows:
2-Bromopropionic Acid + Cyclohexylamine → this compound + Hydrobromic Acid
To drive the reaction to completion and neutralize the hydrobromic acid byproduct, a base is typically employed. The choice of base and solvent can influence the reaction rate and yield.
Synthesis Pathway Diagram
Caption: General synthesis pathway for this compound.
Experimental Protocols
Materials:
-
2-Bromopropionic acid
-
Cyclohexylamine
-
Anhydrous ethanol (or other suitable solvent)
-
Sodium carbonate (or other suitable base)
-
Diethyl ether
-
Hydrochloric acid (for pH adjustment)
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropionic acid in a suitable solvent such as anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add a molar excess of cyclohexylamine (typically 2-3 equivalents) and a suitable base, such as sodium carbonate, to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts.
-
Isolation of Product: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue will contain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethanol/ether). The purity of the final product should be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Note: This is a generalized procedure and optimization of reaction conditions (solvent, temperature, reaction time, and stoichiometry) may be necessary to achieve the desired yield and purity.
Quantitative Data
Precise quantitative data for the direct synthesis of this compound from 2-bromopropionic acid is not extensively reported. However, data for the parent compound, DL-alanine, synthesized from α-bromopropionic acid and ammonia, can provide a useful benchmark. Yields for this analogous reaction are typically in the range of 65-70%.[1] Physicochemical properties for cyclohexylalanine are available and summarized in the table below.
Table 1: Physicochemical Properties of Cyclohexylalanine [2][3]
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | White to light yellow crystal powder |
| Melting Point | Data not available for DL-form |
| Solubility | Data not available |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
The synthesis of this compound from 2-bromopropionic acid provides a direct and accessible route to this valuable N-substituted amino acid. While specific literature detailing this exact transformation is sparse, established protocols for analogous amination reactions of α-halo acids serve as a robust foundation for developing an optimized and efficient synthesis. Further research to quantify yields and refine purification methods will be beneficial for the broader scientific community.
References
Enantioselective Synthesis of N-Cyclohexyl-DL-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of N-cyclohexyl-DL-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The unique structural properties imparted by the cyclohexyl moiety can enhance the pharmacokinetic profiles of peptide-based drugs, improving their stability and bioavailability. This document details two primary, state-of-the-art strategies for achieving high enantiopurity: asymmetric hydrogenation of a prochiral dehydroamino acid precursor and biocatalytic reductive amination of a keto acid.
Core Synthetic Strategies
The enantioselective synthesis of this compound can be approached through two principal routes, each offering distinct advantages in terms of substrate availability, catalyst selection, and reaction conditions.
-
Asymmetric Hydrogenation of a Dehydroamino Acid Precursor: This classic and robust method involves the synthesis of a prochiral α,β-unsaturated amino acid derivative, specifically N-acetyl-3-cyclohexyl-dehydroalanine. Subsequent hydrogenation in the presence of a chiral rhodium catalyst establishes the stereocenter with high fidelity.
-
Biocatalytic Reductive Amination: Leveraging the high selectivity of enzymes, this approach utilizes a transaminase to catalyze the asymmetric amination of a keto acid precursor, cyclohexylpyruvic acid. This green chemistry approach offers mild reaction conditions and excellent enantioselectivity.
Below, we present detailed experimental protocols for the synthesis of the necessary precursors and their conversion to the target this compound enantiomers.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Asymmetric Hydrogenation | Biocatalytic Reductive Amination |
| Precursor | N-acetyl-3-cyclohexyl-dehydroalanine | Cyclohexylpyruvic acid |
| Catalyst | Chiral Rhodium-phosphine complexes | Transaminase (ω-TA) |
| Key Transformation | C=C bond hydrogenation | Reductive amination of a ketone |
| Typical Yield | High | Moderate to High |
| Enantiomeric Excess (ee) | Excellent (>95%) | Excellent (>99%) |
| Reaction Conditions | Elevated H₂ pressure, organic solvents | Aqueous buffer, ambient temperature |
| Advantages | Well-established, broad substrate scope | High selectivity, mild conditions, "green" |
| Disadvantages | Requires pressure equipment, catalyst cost | Enzyme availability and stability |
Experimental Protocols
Route 1: Asymmetric Hydrogenation
This route involves two key stages: the synthesis of the dehydroamino acid precursor and its subsequent asymmetric hydrogenation.
1.1. Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate (Dehydroamino Acid Precursor)
A common method for the synthesis of β-alkyl dehydroamino acid esters is the Erlenmeyer-Azlactone synthesis, followed by ring opening.
-
Materials: Cyclohexanecarboxaldehyde, N-acetylglycine, acetic anhydride, sodium acetate, methanol.
-
Procedure:
-
A mixture of cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate, the azlactone, is collected by filtration and washed with water.
-
The crude azlactone is refluxed in methanol for 4 hours to induce ring-opening.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford methyl 2-acetamido-3-cyclohexylacrylate.
-
1.2. Enantioselective Hydrogenation of Methyl 2-acetamido-3-cyclohexylacrylate
-
Materials: Methyl 2-acetamido-3-cyclohexylacrylate, Rh(COD)₂(BF₄), chiral phosphine ligand (e.g., (R,R)-Me-DuPhos), methanol, hydrogen gas.
-
Procedure:
-
In a glovebox, a pressure reactor is charged with methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq), Rh(COD)₂(BF₄) (0.01 eq), and the chiral phosphine ligand (0.011 eq) in degassed methanol.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 50-100 psi).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the corresponding N-acetyl-N-cyclohexyl-L-alanine methyl ester.
-
Subsequent hydrolysis of the ester and acetyl group under acidic or basic conditions yields N-cyclohexyl-L-alanine. The opposite enantiomer can be obtained by using the (S,S)-Me-DuPhos ligand.
-
Route 2: Biocatalytic Reductive Amination
This chemoenzymatic route involves the synthesis of the keto acid precursor followed by the key enzymatic amination step.
2.1. Synthesis of Cyclohexylpyruvic Acid
-
Materials: Cyclohexylmagnesium bromide, diethyl oxalate, diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of cyclohexylmagnesium bromide in diethyl ether is added dropwise to a cooled solution (-10 °C) of diethyl oxalate (1.0 eq) in diethyl ether.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give diethyl cyclohexyl-2-oxobutane-1,4-dioate.
-
The crude diester is then hydrolyzed by refluxing with concentrated hydrochloric acid for 6 hours.
-
After cooling, the product crystallizes and is collected by filtration, washed with cold water, and dried to afford cyclohexylpyruvic acid.
-
2.2. Enantioselective Reductive Amination of Cyclohexylpyruvic Acid
-
Materials: Cyclohexylpyruvic acid, a suitable ω-transaminase (e.g., from Vibrio fluvialis), pyridoxal 5'-phosphate (PLP), an amine donor (e.g., L-alanine or isopropylamine), buffer solution (e.g., phosphate buffer, pH 7.5).
-
Procedure:
-
In a temperature-controlled vessel, cyclohexylpyruvic acid (1.0 eq) is dissolved in the buffer solution.
-
The ω-transaminase, PLP (as a cofactor), and the amine donor (in excess, e.g., 5-10 eq) are added to the solution.
-
The reaction mixture is gently agitated at a constant temperature (typically 30-40 °C) for 24-48 hours. The progress of the reaction is monitored by HPLC.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The pH of the supernatant is adjusted to the isoelectric point of N-cyclohexylalanine to induce precipitation.
-
The product is collected by filtration, washed with cold water, and dried to yield enantiopure N-cyclohexyl-L-alanine. The D-enantiomer can be synthesized using an (R)-selective transaminase.
-
Mandatory Visualizations
Asymmetric Hydrogenation Workflow
Caption: Workflow for the synthesis of N-cyclohexyl-L-alanine via asymmetric hydrogenation.
Biocatalytic Reductive Amination Workflow
Caption: Workflow for the synthesis of N-cyclohexyl-L-alanine via biocatalytic reductive amination.
This guide provides a comprehensive overview of two effective methods for the enantioselective synthesis of this compound. The choice of method will depend on the specific requirements of the research or development project, including scale, available equipment, and cost considerations. Both pathways offer access to this valuable non-natural amino acid in high enantiopurity, enabling its incorporation into novel peptide-based therapeutics and other advanced applications.
An In-Depth Technical Guide to the Biosynthesis of D/L-Alanine in Recombinant Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic engineering strategies and experimental protocols for the production of D-alanine, L-alanine, and their racemic mixture in recombinant Escherichia coli. The content herein is curated for professionals in the fields of biotechnology, molecular biology, and pharmaceutical development, offering detailed insights into strain construction, fermentation and biocatalysis processes, and analytical methodologies.
Introduction
Alanine, a non-essential amino acid, exists in two chiral forms, L-alanine and D-alanine, each with distinct biological roles and commercial applications. L-alanine is a crucial building block for proteins and a key intermediate in cellular metabolism. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls. The demand for enantiomerically pure alanine isomers is significant in the pharmaceutical, food, and chemical industries. Recombinant Escherichia coli has emerged as a robust and versatile platform for the high-yield production of these valuable amino acids, offering a sustainable alternative to traditional chemical synthesis. This guide will delve into the core principles and methodologies for engineering E. coli for efficient D/L-alanine biosynthesis.
Biosynthetic Pathways in Recombinant E. coli
The fermentative production of alanine in E. coli primarily revolves around the conversion of pyruvate, a central metabolite derived from glycolysis. Metabolic engineering efforts focus on channeling the carbon flux from pyruvate towards alanine synthesis while minimizing the formation of competing byproducts.
L-Alanine Biosynthesis
The primary strategy for high-yield L-alanine production involves the introduction of a heterologous L-alanine dehydrogenase (AlaD), which catalyzes the reductive amination of pyruvate to L-alanine. A highly successful approach utilizes the alaD gene from a thermophilic bacterium, Geobacillus stearothermophilus, integrated into the E. coli chromosome.[1][2] To further enhance production, key genetic modifications are implemented to redirect metabolic flux and prevent the conversion of L-alanine to D-alanine.
Key genetic modifications for L-alanine production include:
-
Replacement of Lactate Dehydrogenase (ldhA): The native D-lactate dehydrogenase gene (ldhA) is replaced with the G. stearothermophilus alaD gene. This places alaD under the control of the native ldhA promoter, ensuring high-level expression during anaerobic fermentation.[1][2]
-
Deletion of Methylglyoxal Synthase (mgsA): Deletion of the mgsA gene eliminates the formation of lactate, a competing byproduct, and improves cell growth.[1][3]
-
Deletion of Alanine Racemase (dadX): The catabolic alanine racemase gene (dadX) is deleted to prevent the conversion of the desired L-alanine product to D-alanine, thereby ensuring high chiral purity.[1][3]
The following diagram illustrates the engineered metabolic pathway for L-alanine production in E. coli strain XZ132.
D/L-Alanine Biosynthesis
For the production of a racemic mixture of D- and L-alanine, or for the specific production of D-alanine, a different set of enzymes are co-expressed in E. coli. A common strategy involves the use of a whole-cell biocatalyst system with recombinant E. coli BL21(DE3) expressing genes for alanine dehydrogenase (Ald), alanine racemase (DadX), and glucose dehydrogenase (Gdh).[4]
-
Alanine Dehydrogenase (ald): Converts pyruvate to L-alanine.
-
Alanine Racemase (dadX): Interconverts L-alanine and D-alanine, leading to a racemic mixture.
-
Glucose Dehydrogenase (gdh): This enzyme is crucial for cofactor regeneration (NADH), which is required by alanine dehydrogenase. Gdh oxidizes glucose to gluconolactone, simultaneously reducing NAD+ to NADH.
The co-expression of these three enzymes creates a cascade reaction that efficiently converts pyruvate and ammonia into D/L-alanine.
The following diagram illustrates the enzymatic cascade for D/L-alanine production.
Quantitative Data on D/L-Alanine Production
The following tables summarize the quantitative data from various studies on the production of L-alanine and D/L-alanine in recombinant E. coli.
Table 1: L-Alanine Production in Recombinant E. coli
| Strain | Key Genetic Modifications | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Chiral Purity (%) | Reference |
| XZ132 | ldhA::alaD (G. stearothermophilus), ΔmgsA, ΔdadX | Batch | Glucose (120 g/L) | 114 | 0.95 | >99.5 | [1][2][3] |
| ALS929(pTrc99A-alaD) | Δpfl, Δpps, ΔaceEF, ΔpoxB, ΔldhA, pTrc99A-alaD (B. sphaericus) | Fed-batch (two-phase) | Glucose | 88 | 1.0 | Not Reported | [5] |
Table 2: D/L-Alanine Production in Recombinant E. coli
| Strain | Key Genetic Modifications | Production Method | Substrates | D-Alanine Titer (g/L) | L-Alanine Titer (g/L) | Total Alanine Titer (g/L) | Reference |
| BL21(DE3) (pET-22bNS-DadX-Ald-Gdh) | Co-expression of ald, dadX, gdh from B. pseudofirmus OF4 | Whole-cell biocatalysis | D-glucose (200 mM), Sodium pyruvate (200 mM), Ammonium chloride (200 mM) | 6.48 | 7.05 | 13.53 | [4] |
| ALS929 | Δpfl, Δpps, ΔpoxB, ΔldhA, ΔaceEF, over-expression of alaD (B. sphaericus) | Fed-batch fermentation | Glucose | Not specified | Not specified | 88 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biosynthesis of D/L-alanine in recombinant E. coli.
Construction of Recombinant E. coli for L-Alanine Production (XZ132)
The construction of the L-alanine producing strain XZ132 involves chromosomal integration of the alaD gene and deletion of competing pathway genes. This process typically utilizes homologous recombination techniques.
Protocol:
-
Gene Deletion: Sequential gene deletions of mgsA and dadX are performed using methods such as the Red recombinase system. This involves designing primers to amplify a resistance cassette flanked by regions homologous to the target gene. The PCR product is then transformed into E. coli expressing the Red recombinase, leading to the replacement of the target gene with the resistance cassette. The resistance marker can subsequently be removed using FLP recombinase.
-
Chromosomal Integration of alaD: The alaD gene from Geobacillus stearothermophilus is integrated into the ldhA locus. A suicide vector containing the alaD gene under the control of the native ldhA promoter and flanking regions homologous to the ldhA gene is constructed. This vector is then introduced into the ΔmgsA ΔdadX strain, and integrants are selected.
-
Metabolic Evolution: The resulting strain is subjected to metabolic evolution in a minimal salts medium with glucose as the sole carbon source under anaerobic conditions. This process selects for mutants with improved growth and, consequently, enhanced L-alanine production.
Batch Fermentation for L-Alanine Production
Protocol:
-
Inoculum Preparation: A seed culture of E. coli XZ132 is grown overnight in a rich medium (e.g., LB broth).
-
Fermentation Medium: The production is carried out in a mineral salts medium. A typical M9 minimal medium consists of:
-
Na₂HPO₄: 6 g/L
-
KH₂PO₄: 3 g/L
-
NaCl: 0.5 g/L
-
NH₄Cl: 1 g/L
-
The medium is autoclaved and supplemented with sterile solutions of:
-
MgSO₄: 2 mM
-
CaCl₂: 0.1 mM
-
Glucose: 120 g/L
-
-
-
Fermentation Conditions:
-
The fermenter is inoculated with the seed culture.
-
The fermentation is carried out at 37°C.
-
The pH is maintained at 7.0 by the automatic addition of a base (e.g., NH₄OH).
-
The culture is maintained under anaerobic conditions by sparging with nitrogen gas.
-
The fermentation is typically run for 48 hours.
-
-
Sampling and Analysis: Samples are taken periodically to monitor cell growth (OD₆₀₀) and L-alanine concentration.
Construction of Recombinant E. coli for D/L-Alanine Production
The construction of the D/L-alanine producing strain involves cloning the ald, dadX, and gdh genes into an expression vector using the BioBrick assembly method.
Protocol:
-
Gene Amplification: The ald, dadX, and gdh genes are amplified from the genomic DNA of Bacillus pseudofirmus OF4 using PCR with primers that add BioBrick compatible restriction sites.
-
Plasmid Construction: The amplified genes are sequentially cloned into a suitable expression vector (e.g., pET-22b) using the BioBrick assembly standard. This involves a series of restriction digests and ligations to assemble the multi-gene construct.
-
Transformation: The final expression plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).
Whole-Cell Biocatalysis for D/L-Alanine Production
Protocol:
-
Cell Cultivation and Induction:
-
Recombinant E. coli BL21(DE3) harboring the expression plasmid is grown in a rich medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Gene expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside), and the culture is further incubated at a lower temperature (e.g., 25°C) for several hours to allow for protein expression.
-
-
Cell Harvesting: The cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer).
-
Biocatalytic Reaction:
-
The harvested cells are resuspended in a reaction buffer. A typical reaction mixture contains:
-
Na₂CO₃-NaHCO₃ buffer (20 mM, pH 10.1)
-
D-glucose (200 mM)
-
Sodium pyruvate (200 mM)
-
Ammonium chloride (200 mM)
-
-
The reaction is carried out at 37°C with shaking for a defined period (e.g., 3 hours).
-
-
Product Analysis: After the reaction, the cells are removed by centrifugation, and the supernatant is analyzed for D- and L-alanine concentrations.
Analytical Methods for D/L-Alanine Quantification
The accurate quantification of D- and L-alanine is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the most common method for the chiral separation and quantification of alanine enantiomers.
Protocol:
-
Sample Preparation: The fermentation broth or reaction supernatant is centrifuged to remove cells and debris. The supernatant is then filtered through a 0.22 µm filter.
-
Derivatization (Optional but common): To enhance detection and separation, the amino acids in the sample are often derivatized with a chiral reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) or an achiral reagent for detection by UV or fluorescence detectors.
-
HPLC Analysis:
-
Column: A chiral column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T) is used for the separation of underivatized enantiomers. Alternatively, a standard C18 column can be used for the separation of derivatized diastereomers.
-
Mobile Phase: The mobile phase composition depends on the column and derivatization method used. A common mobile phase for underivatized amino acids on a CHIROBIOTIC T column is a mixture of water, methanol, and an acid (e.g., formic acid).
-
Detection: Detection is typically performed using a UV or fluorescence detector.
-
Quantification: The concentrations of D- and L-alanine are determined by comparing the peak areas of the sample to those of known standards.
-
Conclusion
The biosynthesis of D/L-alanine in recombinant E. coli represents a powerful and versatile approach for the sustainable production of these valuable amino acids. Through targeted metabolic engineering, including the overexpression of key enzymes and the elimination of competing pathways, high titers and yields of both L-alanine and racemic D/L-alanine have been achieved. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to establish and optimize their own production processes. Further advancements in synthetic biology and fermentation technology are expected to continue to enhance the efficiency and economic viability of microbial alanine production.
References
- 1. Production of L -alanine by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of L-alanine by metabolically engineered Escherichia coli B [sim.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fed-batch two-phase production of alanine by a metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach [frontiersin.org]
Structural Analysis and Conformation of N-cyclohexyl-DL-alanine: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Structural and Conformational Data
A thorough structural analysis of N-cyclohexyl-DL-alanine would require the determination of key geometric parameters. These parameters, including bond lengths, bond angles, and torsion angles, define the spatial arrangement of the atoms and the overall conformation of the molecule. The conformational landscape of this compound is expected to be influenced by the rotational freedom around several key single bonds, particularly the Cα-Cβ bond, the N-Cα bond, and the N-cyclohexyl bond. The interplay of steric hindrance from the bulky cyclohexyl group and intramolecular interactions would dictate the preferred low-energy conformations.
Table 1: Hypothetical Structural Data for this compound. This table illustrates the type of quantitative data that would be obtained from experimental (e.g., X-ray crystallography) or computational (e.g., DFT) studies. The values presented are for illustrative purposes only and do not represent actual experimental data.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Lengths (Å) | |||||
| Cα | Cβ | Expected ~1.53 | |||
| N | Cα | Expected ~1.47 | |||
| Cα | C' | Expected ~1.52 | |||
| N | C_cyclohexyl | Expected ~1.47 | |||
| Bond Angles (°) | |||||
| N | Cα | Cβ | Expected ~110 | ||
| Cβ | Cα | C' | Expected ~111 | ||
| N | Cα | C' | Expected ~110 | ||
| Torsion Angles (°) | |||||
| χ1 | N | Cα | Cβ | Cγ_cyclohexyl | Multiple possible values |
| φ | C' | N | Cα | C' | Multiple possible values |
| ψ | N | Cα | C' | O | Multiple possible values |
Table 2: Hypothetical Relative Energies of this compound Conformers. This table showcases how the relative energies of different stable conformers, identified through computational modeling, would be presented. The conformer with the lowest energy is considered the most stable.
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | 0.00 | Calculated based on energy |
| 2 | Value > 0 | Calculated based on energy |
| 3 | Value > 0 | Calculated based on energy |
II. Experimental Protocols for Structural Analysis
A multi-pronged approach combining synthesis, purification, and advanced analytical techniques is essential for a comprehensive structural characterization of this compound.
A. Synthesis and Purification
The synthesis of this compound can be achieved through reductive amination. A typical protocol would involve the reaction of DL-alanine with cyclohexanone in the presence of a reducing agent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve DL-alanine in a suitable solvent, such as methanol or ethanol.
-
Addition of Reactant: Add an equimolar amount of cyclohexanone to the solution.
-
Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while stirring at room temperature. The pH of the reaction mixture should be maintained in a slightly acidic range (pH 5-6) to facilitate imine formation and subsequent reduction.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Acidify the mixture with a dilute acid (e.g., 1M HCl) and then wash with an organic solvent (e.g., diethyl ether) to remove unreacted cyclohexanone.
-
Purification: The aqueous layer containing the product can be purified using ion-exchange chromatography. The crude product is loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a solution of ammonia or a suitable buffer.
-
Isolation and Characterization: The fractions containing the purified this compound are collected, and the solvent is removed under reduced pressure to yield the final product. The identity and purity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: Mount a selected crystal on a goniometer head and place it on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments can provide valuable information about through-bond and through-space connectivities, which can be used to deduce the preferred conformation(s).
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
1D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra to identify all the proton and carbon resonances.
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information about the through-space distances and the overall conformation.
-
-
Data Analysis: Analyze the coupling constants (³J values) from the ¹H NMR spectrum, which can be related to dihedral angles via the Karplus equation. The presence and intensity of NOE cross-peaks in the NOESY spectrum provide distance restraints that can be used to build a 3D model of the predominant solution conformation.
III. Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of a molecule and for complementing experimental data.
Experimental Protocol: DFT-based Conformational Analysis
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of this compound. This can be done by rotating the rotatable bonds in the molecule.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This process finds the minimum energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Analysis: Calculate the relative energies of all the stable conformers to determine the most stable conformation and the energy differences between them.
-
Comparison with Experimental Data: Compare the calculated structural parameters (bond lengths, angles) and NMR chemical shifts with the experimental data obtained from X-ray crystallography and NMR spectroscopy to validate the computational model.
IV. Visualizations
The following diagrams illustrate the conceptual workflows for the analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Integrated workflow for conformational analysis.
A comprehensive structural and conformational analysis of this compound necessitates a synergistic combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling. While specific experimental data for this molecule is currently limited in the public domain, the methodologies outlined in this guide provide a robust framework for its thorough characterization. The elucidation of its three-dimensional structure and conformational preferences will be instrumental in advancing its potential applications in drug discovery and development.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexylalanine
Introduction
L-Cyclohexylalanine (Cha) is a non-proteinogenic amino acid, structurally analogous to phenylalanine, where the phenyl ring is replaced by a cyclohexyl group.[1] This substitution imparts unique properties, such as increased lipophilicity and conformational rigidity, making it a valuable building block in medicinal chemistry and peptide design.[2] It is frequently incorporated into peptide-based therapeutics to enhance metabolic stability, binding affinity, and biological activity.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of L-cyclohexylalanine, detailed experimental protocols, and its role in modulating biological pathways, offering a critical resource for professionals in drug discovery and chemical research.
Physical and Chemical Properties
L-Cyclohexylalanine is a white to off-white crystalline powder at room temperature.[1][4] It is sparingly soluble in water but can be dissolved with sonication.[1][5][6] The compound is typically stored in a cool, dark place under an inert atmosphere, with recommended temperatures between 2-8°C.[1][7]
Core Properties
The fundamental physical and chemical properties of L-Cyclohexylalanine are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [1][7][8] |
| Molecular Weight | 171.24 g/mol | [1][7][8] |
| Appearance | White to off-white solid/crystalline powder | [1][6][9] |
| Melting Point | 322 °C | [7][9] |
| Boiling Point | 307.1 ± 25.0 °C (Predicted) | [7][9] |
| Solubility | Sparingly soluble in water.[1] H₂O: 2.5 mg/mL (requires sonication)[5][6] | [1][5][6] |
| pKa | 2.33 ± 0.10 (Predicted) | [1][7][9] |
| IUPAC Name | (2S)-2-amino-3-cyclohexylpropanoic acid | [10] |
| CAS Number | 27527-05-5 | [1][7][9] |
Computed Chemical Properties
Computational models provide additional insights into the behavior and characteristics of L-Cyclohexylalanine.
| Property | Value | Source(s) |
| XLogP3 | -0.3 | [8][10] |
| Topological Polar Surface Area | 63.3 Ų | [1][8] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 153 | [1][8] |
| Monoisotopic Mass | 171.125928785 Da | [1][8] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of L-Cyclohexylalanine are crucial for its application in research and development.
Synthesis of L-Cyclohexylalanine via Catalytic Hydrogenation
A common method for synthesizing L-Cyclohexylalanine is through the catalytic hydrogenation of a protected precursor, such as (S)-2-(dibenzylamino)-3-cyclohexylalanine benzhydryl ester.[11]
Materials and Reagents:
-
(S)-2-(dibenzylamino)-3-cyclohexylalanine benzhydryl ester
-
5% Palladium on Carbon (Pd/C)
-
Isopropanol
-
Nitrogen gas
-
Hydrogen gas
-
Methyl tert-butyl ether (MTBE)
-
n-heptane
Procedure:
-
Add (S)-2-(dibenzylamino)-3-cyclohexylalanine benzhydryl ester (e.g., 25.9g, 0.05mol), 5% Pd/C (e.g., 5.18g), and isopropanol (200mL) to a suitable reaction vessel (e.g., a 500mL single neck flask).[11]
-
Purge the reaction vessel with nitrogen gas, followed by hydrogen gas.[11]
-
Pressurize the vessel with hydrogen to 0.1 MPa.[11]
-
Maintain the reaction temperature between 20-35°C for approximately 14 hours.[11]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (e.g., <0.1% residue).[11]
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.[11]
-
Concentrate the filtrate under reduced pressure until a non-flowing liquid remains.[11]
-
Add MTBE and n-heptane to the residue to induce precipitation (pulping).[11]
-
Filter the resulting solid and dry the filter cake to yield L-cyclohexylalanine.[11]
Purification by HPLC
For applications requiring high purity, such as peptide synthesis, further purification can be performed using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Column: A reverse-phase column, such as a Zorbax C18 (3.5 μm, 4.6 mm × 150 mm), is suitable.[12]
-
Mobile Phase:
-
Gradient: A linear gradient is typically employed. For example:
-
Flow Rate: A standard flow rate is 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength appropriate for the amino acid (e.g., 214 nm or 220 nm).
-
Post-Purification: Fractions containing the purified peptide are collected, combined, and lyophilized to remove the mobile phase solvents.[12]
Analytical Methods
Confirmation of identity and purity is essential. Standard analytical techniques include HPLC, TLC, and NMR spectroscopy.
-
Purity Analysis (HPLC): Purity is often assessed by HPLC, with acceptance criteria typically ≥98.0%.[3][4] The protocol is similar to the preparative method described above but on an analytical scale.
-
Thin-Layer Chromatography (TLC): TLC is a rapid method to check for purity and reaction completion.[13]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR provides structural confirmation. A published spectrum for L-Cyclohexylalanine shows characteristic peaks:
-
¹H-NMR (500 MHz, D₂O/NaOD): δ (ppm) = 0.85-1.0, 1.1-1.52, and 1.63-1.75 (multiple peaks, 13H total, corresponding to cyclohexyl-H and cyclohexyl-CH₂), 3.3 (triple peak, 1H, α-H).[14]
-
Applications in Drug Discovery and Biological Signaling
The unique structural characteristics of L-cyclohexylalanine make it a powerful tool for modifying peptides to improve their therapeutic properties. It is primarily used as a building block in the synthesis of peptidomimetics and enzyme inhibitors.[1]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Derivatives of L-cyclohexylalanine have been developed as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[14] DPP-IV is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood sugar. By inhibiting DPP-IV, these modified peptides can prolong the action of incretins, making them a therapeutic strategy for the treatment of type 2 diabetes.[14]
Modulation of Cardiovascular and Metabolic Pathways
L-Cyclohexylalanine is used to create metabolically stable analogues of apelin, a peptide that activates the apelin receptor.[5] These analogues are potent receptor activators and are involved in the regulation of body fluid homeostasis, blood pressure, and vasodilation.[5][6] Additionally, peptides containing cyclohexylalanine have been designed to target cardiolipin in the inner mitochondrial membrane, offering a strategy to rescue mitochondrial dysfunction, particularly in conditions like acute kidney injury.[12]
Safety and Handling
According to the Globally Harmonized System (GHS), L-Cyclohexylalanine is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and lab coats, should be followed when handling this compound. It is incompatible with strong oxidizing and reducing agents.[4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Cyclohexyl-L-alanine | CAS#:27527-05-5 | Chemsrc [chemsrc.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Cyclohexylalanine CAS#: 27527-05-5 [m.chemicalbook.com]
- 10. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine - Google Patents [patents.google.com]
- 12. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc-Cha-OH Novabiochem 135673-97-1 [sigmaaldrich.com]
- 14. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]
N-cyclohexyl-DL-alanine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclohexyl-DL-alanine is a synthetic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. Its unique structural features, characterized by the presence of a bulky cyclohexyl group attached to the alanine backbone, impart distinct physicochemical properties that can be exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and its emerging role in peptide-based drug discovery. Particular attention is given to its application in modulating the activity of G-protein coupled receptors (GPCRs) and its potential in the development of treatments for metabolic disorders and neurodegenerative diseases.
Chemical and Physical Properties
This compound is a non-proteinogenic α-amino acid. The presence of the cyclohexyl moiety increases its lipophilicity compared to its parent amino acid, alanine. This modification can significantly influence the pharmacokinetic and pharmacodynamic properties of peptides into which it is incorporated.
| Property | Value | Reference |
| CAS Number | 4441-50-3 | [1] |
| Molecular Formula | C9H17NO2 | [1] |
| Molecular Weight | 171.24 g/mol | |
| IUPAC Name | 2-amino-3-cyclohexylpropanoic acid | |
| Synonyms | 3-Cyclohexyl-DL-alanine, Cyclohexanealanine | [1] |
Synthesis of this compound
Experimental Protocol: Reductive Amination
Materials:
-
Cyclohexylpyruvic acid
-
Ammonia (aqueous solution or ammonium chloride)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with H2/Pd-C)
-
Anhydrous solvent (e.g., methanol or ethanol)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
-
Diatomaceous earth (for filtration)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexylpyruvic acid in an anhydrous alcohol solvent (e.g., methanol).
-
Ammonia Source: Add a source of ammonia. This can be an aqueous solution of ammonia or an ammonium salt like ammonium chloride. The ammonia will react with the ketone group of the pyruvic acid to form an imine intermediate.
-
Reduction: Introduce the reducing agent. If using sodium cyanoborohydride, it can be added directly to the reaction mixture. If catalytic hydrogenation is the chosen method, the reaction mixture is transferred to a hydrogenation apparatus with a palladium on carbon catalyst and pressurized with hydrogen gas.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of the product.
-
Work-up and Purification:
-
Once the reaction is complete, the catalyst (if used) is removed by filtration through a pad of diatomaceous earth.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in water and the pH is adjusted to be acidic with hydrochloric acid to protonate the amine, forming the hydrochloride salt which can aid in purification.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
The aqueous layer is then neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate out of the solution.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Logical Workflow for Reductive Amination:
Caption: Reductive amination workflow for this compound synthesis.
Applications in Drug Development
The incorporation of this compound and its stereoisomers into peptide-based drug candidates has shown promise in enhancing their therapeutic potential. The bulky, lipophilic cyclohexyl side chain can influence peptide conformation, increase resistance to enzymatic degradation, and improve receptor binding affinity and selectivity.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are crucial targets for a wide range of pharmaceuticals. The modification of peptide ligands with non-natural amino acids like N-cyclohexyl-alanine can alter their interaction with GPCRs, leading to either agonistic or antagonistic effects.
-
Melanocortin-4 Receptor (MC4R): Polypeptide compounds incorporating cyclohexylalanine have been investigated as modulators of the MC4R.[2] The MC4R is a key regulator of energy homeostasis and is a target for the treatment of obesity. The introduction of cyclohexylalanine can enhance the therapeutic effect of these peptide modulators.[2]
-
Apelin Receptor (APJ): Studies on apelin analogues have shown that the substitution of certain amino acids with L-cyclohexylalanine can lead to metabolically stable and potent APJ receptor activators. These modified peptides have demonstrated improved receptor binding and prolonged blood pressure-lowering effects in preclinical models, highlighting their potential for treating cardiovascular diseases.
Neurodegenerative Diseases
Cyclic amino acid compounds, including derivatives of N-cyclohexyl-alanine, have been explored for their potential to inhibit the release and/or synthesis of β-amyloid peptide.[3] The accumulation of β-amyloid is a hallmark of Alzheimer's disease, and inhibitors of its production are a key therapeutic strategy.
Analytical Methods
The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amino acids.
HPLC Method for Amino Acid Analysis
While a specific method for this compound is not detailed, a general approach for the analysis of amino acids in biological fluids can be adapted.
Sample Preparation:
-
Deproteinization: Biological samples such as plasma or serum are typically deproteinized to prevent interference from large proteins. This can be achieved by precipitation with an organic solvent (e.g., acetonitrile or methanol) or by ultrafiltration.
-
Derivatization: To enhance detection by UV or fluorescence detectors, amino acids are often derivatized. Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Chromatographic Conditions (General Example):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of multiple amino acids.
-
Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent or fluorescence detection for higher sensitivity.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of the analyte.[4]
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of amino acids.
Signaling Pathways
The precise signaling pathways directly modulated by this compound as a standalone molecule are not well-defined. Its effects are primarily observed when it is incorporated into larger peptide structures, where it influences the peptide's interaction with its target receptor. For instance, in the case of its incorporation into MC4R agonists, it would be involved in the Gs-cAMP signaling pathway typically activated by this receptor.
GPCR Signaling Pathway (General Overview):
Caption: Generalized GPCR signaling cascade.
Conclusion
This compound represents a valuable building block for medicinal chemists and drug developers. Its incorporation into peptides can significantly enhance their pharmacological properties, leading to more stable, potent, and selective drug candidates. Further research into the specific biological activities of this compound and its derivatives is warranted to fully exploit its potential in the development of novel therapeutics for a range of diseases. The synthesis via reductive amination provides a straightforward route to access this compound for further investigation and incorporation into peptide libraries. Standard analytical techniques like HPLC can be readily adapted for its quantification in biological systems, facilitating preclinical and clinical development.
References
- 1. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 4. Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility of N-cyclohexyl-DL-alanine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Solubility of N-cyclohexyl-DL-alanine
This compound is an amino acid derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in different organic solvents is crucial for process development, formulation, purification, and various analytical procedures. Solubility data informs the choice of solvents for reactions, crystallizations, and chromatographic separations, directly impacting the efficiency, yield, and purity of the final product.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. However, once determined experimentally, the data should be presented in a clear and structured format for easy comparison. The following table illustrates the recommended format for presenting such data.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Hypothetical Data)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Ethanol | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Acetone | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Toluene | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined | |
| Cyclohexane | 25 | Data to be determined | Data to be determined |
| 40 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The solubility of a compound like this compound can be determined using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solvent. A widely used and reliable technique is the isothermal equilibrium method.
3.1. Isothermal Equilibrium Method
This method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration plateaus). A typical duration is 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to let the excess solid settle. For solvents where settling is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100
The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (171.24 g/mol ).[1]
3.2. Gravimetric Method
A simpler, though potentially less precise, alternative is the gravimetric method.[2]
Procedure:
-
Follow steps 1-3 of the isothermal equilibrium method.
-
Carefully withdraw a known volume of the clear supernatant into a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility based on the mass of the residue and the initial volume of the supernatant.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the isothermal equilibrium method of solubility determination.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
The solubility of this compound in organic solvents is a fundamental physicochemical property that is critical for its application in research and industry. While specific data is not currently available, the experimental protocols outlined in this guide provide a robust framework for its determination. The systematic application of these methods will yield reliable data that can be used to optimize processes involving this compound, thereby facilitating its potential use in drug development and other scientific endeavors.
References
Navigating the Stability Landscape of N-cyclohexyl-DL-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of N-cyclohexyl-DL-alanine, a synthetic amino acid with potential applications in drug development. Understanding the stability profile of a drug candidate is a critical aspect of the development process, ensuring its safety, efficacy, and shelf-life. This document outlines experimental protocols for assessing stability, potential degradation routes, and analytical methodologies for quantification.
Physicochemical Properties of this compound
This compound is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the beta-carbon of the alanine backbone. Its structure suggests a combination of the chemical properties of an amino acid and a cyclohexane ring.
| Property | Value | Reference |
| Molecular Formula | C9H17NO2 | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Colorless to white needle-like crystals or crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
| Melting Point | Approximately 295-300 °C (with decomposition) | [2] |
| Chemical Stability | Stable under standard conditions. Incompatible with strong oxidizing agents. | [2] |
Forced Degradation Studies: Unveiling Potential Instabilities
Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[3][5]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: A typical workflow for forced degradation studies.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated under various stress conditions. The primary sites susceptible to chemical modification are the amino acid functional groups (amino and carboxylic acid) and potentially the cyclohexyl ring under harsh oxidative conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following protocols are adapted from general guidelines for forced degradation.[3][6]
Acid and Base Hydrolysis
-
Objective: To assess the stability of the drug substance in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For acid hydrolysis, treat the stock solution with 0.1 N to 1 N hydrochloric acid (HCl).
-
For base hydrolysis, treat the stock solution with 0.1 N to 1 N sodium hydroxide (NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of the drug substance to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Treat the solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration.
-
At selected time intervals, withdraw samples, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for analysis.
-
Analyze the samples by HPLC.
-
Thermal Degradation
-
Objective: To investigate the stability of the drug substance under high-temperature conditions.
-
Protocol:
-
Place the solid this compound powder in a controlled temperature oven (e.g., 60°C, 80°C).
-
For degradation in solution, prepare a solution of the compound and incubate it at elevated temperatures.
-
Expose the samples for a predetermined period.
-
At each time point, dissolve the solid sample or dilute the solution sample for analysis.
-
Analyze by HPLC. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can also provide valuable information on thermal decomposition.[7]
-
Photolytic Degradation
-
Objective: To determine the light sensitivity of the drug substance.
-
Protocol:
-
Expose the solid this compound and a solution of the compound to a light source with a specified output (e.g., ICH option 1 or 2).
-
A dark control sample should be stored under the same conditions but protected from light.
-
After a defined exposure period, prepare the samples for analysis.
-
Analyze both the exposed and control samples by HPLC.
-
Analytical Methodologies
A validated, stability-indicating analytical method is paramount for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
HPLC Method Development
A typical HPLC method for a non-polar compound like this compound would involve a reversed-phase column (e.g., C18 or C8).
-
Chromatographic Column: Amino bonded silica gel column.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all degradation products.
-
Detection: UV detection is commonly used. The detection wavelength should be selected based on the UV spectrum of this compound. A wavelength of 215 nm has been used for a similar compound.[8]
-
Column Temperature: A controlled column temperature (e.g., 30°C) should be maintained for reproducibility.[8]
Method Validation
The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from forced degradation studies. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradation products.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants | Major Degradant(s) (% Area) |
| Acid Hydrolysis | 1 N HCl | 48 h | 60 | |||
| Base Hydrolysis | 1 N NaOH | 24 h | 60 | |||
| Oxidation | 10% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | - | 7 days | 80 | |||
| Thermal (Solution) | - | 7 days | 80 | |||
| Photolytic (Solid) | ICH Option 1 | - | RT | |||
| Photolytic (Solution) | ICH Option 1 | - | RT |
This table should be populated with experimental data.
Potential Biological Degradation
In a biological system, this compound, being an amino acid analogue, may be subject to enzymatic degradation. The primary metabolic pathways for amino acids involve transamination and oxidative deamination.[9][10]
Potential Metabolic Pathway
The following diagram illustrates a hypothetical metabolic pathway for this compound, drawing parallels with the known metabolism of alanine.[11][12]
Caption: A hypothetical metabolic pathway for this compound.
Conclusion
This guide provides a foundational framework for investigating the stability and degradation of this compound. While specific experimental data for this molecule is not extensively available in public literature, the principles of forced degradation and the known chemistry of amino acids provide a robust starting point for a comprehensive stability assessment. Rigorous experimental work, guided by the protocols and considerations outlined herein, is essential to fully characterize the stability profile of this compound and support its potential development as a therapeutic agent.
References
- 1. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-Alanine | 302-72-7 [chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
- 9. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Alanine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Biological Role of N-cyclohexyl-DL-alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclohexyl-DL-alanine and its derivatives represent a class of synthetic amino acids with significant potential in medicinal chemistry and drug discovery. The incorporation of a cyclohexyl moiety onto the alanine backbone imparts unique physicochemical properties, including increased hydrophobicity and conformational rigidity, which can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability compared to their natural amino acid counterparts. This technical guide provides a comprehensive overview of the biological roles of this compound derivatives, with a focus on their interactions with G-protein coupled receptors (GPCRs), their potential as enzyme inhibitors, and their synthesis and biological evaluation methodologies.
Introduction
The modification of natural amino acids is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutic agents with tailored pharmacological profiles. This compound, a non-proteinogenic amino acid, has emerged as a valuable scaffold in the design of peptidomimetics and small molecule drugs. The bulky and lipophilic cyclohexyl group can influence peptide conformation, enhance binding to hydrophobic pockets of target proteins, and protect against enzymatic degradation. This guide delves into the known biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Biological Activities and Quantitative Data
The biological effects of this compound derivatives are diverse, with notable activity reported at the dopamine transporter and potential for enzyme inhibition.
Modulation of the Dopamine Transporter
Several studies have investigated the structure-activity relationships (SAR) of compounds containing a cyclohexyl-amine moiety at the dopamine transporter (DAT). These compounds are of interest for their potential in treating neuropsychiatric disorders where dopamine dysregulation is implicated. The following table summarizes the inhibitory activity of a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines, which share a structural resemblance to N-cyclohexyl-alanine derivatives, on dopamine uptake.
| Compound | N-Substituent | IC50 (nM) for [3H]Cocaine Binding | IC50 (nM) for [3H]BTCP Binding | IC50 (nM) for Dopamine Uptake Inhibition |
| 2 (BTCP) | Piperidine | 39 | 5 | - |
| 10 | n-Butyl | 60 | 0.3 | - |
| 14 | Cyclopropylmethyl | 23 | 1 | - |
| 31 | N,N-dibutyl | - | - | - |
Data extracted from a study on 1-(2-benzo[b]thienyl)cyclohexylamines, which are structurally related to this compound derivatives.[1]
Mechanisms of Action and Signaling Pathways
The interaction of this compound derivatives with biological targets can trigger specific signaling cascades. A prominent example is the modulation of dopamine receptor signaling.
Dopamine D1 Receptor Signaling Pathway
Dopamine D1 receptors are Gs-protein coupled receptors. Activation of these receptors by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] This signaling pathway is crucial for various physiological processes, including motor control, reward, and cognition.[3]
References
- 1. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for N-cyclohexyl-DL-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the unnatural amino acid N-cyclohexyl-DL-alanine in peptide synthesis. The inclusion of this hydrophobic residue can significantly impact peptide structure and function, offering opportunities for the development of novel therapeutics with enhanced properties. This document outlines the physicochemical properties of this compound, detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and an example of its application in a biologically active peptide.
Physicochemical Properties
This compound is a synthetic amino acid characterized by a bulky and hydrophobic cyclohexyl group attached to the alanine backbone. This feature imparts unique properties to peptides, influencing their folding, stability, and interaction with biological targets.
| Property | Value | Reference |
| Molecular Formula | C9H17NO2 | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Storage Condition | 2-8°C, inert atmosphere, keep in dark place | [2] |
Incorporating N-cyclohexylalanine in place of natural amino acids like alanine can enhance the hydrophobicity of a peptide, which can be advantageous for applications requiring improved membrane permeability or stronger hydrophobic interactions with protein targets.[3]
Peptide Synthesis Protocols
The primary method for incorporating this compound into a peptide chain is Solid-Phase Peptide Synthesis (SPPS). The following protocols are based on the widely used Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-N-cyclohexyl-DL-alanine
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, HCTU, PyBOP)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS))
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Water (deionized)
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodologies
1. Resin Swelling and Preparation:
-
Place the Rink Amide MBHA resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.
3. Amino Acid Coupling of Fmoc-N-cyclohexyl-DL-alanine:
-
Due to the steric hindrance of the cyclohexyl group, a more potent coupling reagent is recommended.[4][5]
-
Dissolve Fmoc-N-cyclohexyl-DL-alanine (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU, HATU, or PyBOP (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. The reaction progress can be monitored using a Kaiser test. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.
-
After the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
4. Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is Reagent K or a similar mixture. For a peptide containing cyclohexylalanine, a cleavage cocktail of trifluoroacetic acid (TFA)/1,2-ethanedithiol (EDT)/water/triisopropylsilane (TIS) in a ratio of 94:2.5:2.5:1 (v/v) has been successfully used.[4]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
7. Analysis and Characterization:
-
Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[6]
Application Example: A Mitochondria-Targeting Peptide
A study by Lee et al. (2023) described the synthesis and application of an α-helical amphipathic peptide, CMP3013, which contains cyclohexylalanine.[4] This peptide was designed to target cardiolipin in the inner mitochondrial membrane and rescue mitochondrial dysfunction in acute kidney injury.
Signaling Pathway in Mitochondrial Dysfunction and Rescue
The following diagram illustrates the proposed mechanism of action for the cyclohexylalanine-containing peptide in mitigating mitochondrial damage.
Caption: Proposed mechanism of a cyclohexylalanine-containing peptide in rescuing mitochondrial dysfunction.
This example highlights the potential of incorporating this compound to create peptides with specific therapeutic activities, driven by the enhanced hydrophobic interactions facilitated by the cyclohexyl moiety. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to explore the utility of this and other unnatural amino acids in their peptide synthesis endeavors.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Chiral Resolution of DL-Alanine Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of DL-alanine using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below utilize various chiral stationary phases (CSPs) to achieve effective separation of the D- and L-enantiomers of alanine, a critical process in pharmaceutical development, food science, and various research fields.
Introduction
The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Consequently, the ability to separate and quantify these enantiomers is of paramount importance. Alanine, a fundamental amino acid, exists as D-alanine and L-alanine. While L-alanine is one of the 20 proteinogenic amino acids, D-alanine is a key component of bacterial cell walls and acts as a neuromodulator in mammals. This document details direct enantioseparation methods for DL-alanine, which are often preferred as they avoid the need for derivatization, thus simplifying sample preparation and preventing the introduction of potential impurities.[1]
Methods Overview
The primary approach for the direct chiral resolution of underivatized amino acids like alanine involves the use of specialized chiral stationary phases (CSPs) in HPLC.[1] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective due to their ionic functional groups, which are well-suited for separating polar and ionic compounds like amino acids.[1] Other successful approaches include the use of polysaccharide-based CSPs (e.g., amylose derivatives) and zwitterionic chiral selectors.[2][3]
The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. The following sections provide detailed protocols and quantitative data for the chiral resolution of DL-alanine using different HPLC methodologies.
Quantitative Data Summary
The following tables summarize the quantitative data obtained for the chiral separation of DL-alanine under different chromatographic conditions.
Table 1: Chiral Separation of DL-Alanine on a Macrocyclic Glycopeptide CSP [1]
| Parameter | Value |
| Chiral Stationary Phase | Astec® CHIROBIOTIC® T |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02, v/v/v) |
| Retention Time (Rt1) | 4.744 min |
| Retention Time (Rt2) | 6.156 min |
| Selectivity (α) | 1.30 |
| Resolution (Rs) | 5.54 |
Table 2: Chiral Separation of DL-Alanine-DL-Tryptophan Dipeptide on an Amylose-Based CSP (Illustrative for Amino Acid Separation) [2][4]
| Parameter | Value |
| Chiral Stationary Phase | AmyCoat RP (Amylose-based) |
| Mobile Phase | CH₃OH:CH₃COONH₄ (10mM):CH₃CN (50:40:10, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | 230 nm |
| Temperature | 25°C ± 1°C |
| Resolution (Rs) for Alanine-Containing Diastereomers | 3.25, 14.84, 15.76 |
Experimental Protocols
Protocol 1: Chiral Resolution of DL-Alanine using a Macrocyclic Glycopeptide CSP
This protocol is based on the application of an Astec® CHIROBIOTIC® T column, which utilizes the macrocyclic glycopeptide teicoplanin as the chiral selector.[1]
1. Materials and Reagents:
-
DL-Alanine standard
-
HPLC grade water
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D.)[1]
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of water, methanol, and formic acid in the ratio of 30:70:0.02 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve an appropriate amount of DL-alanine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared DL-alanine sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the D- and L-enantiomers based on their retention times. On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained.[1]
Protocol 2: Chiral Resolution of DL-Alanine using a Polysaccharide-Based CSP
This protocol provides a general methodology for the separation of amino acid enantiomers using an amylose-based chiral stationary phase. The conditions are adapted from the separation of a dipeptide containing alanine.[2][4]
1. Materials and Reagents:
-
DL-Alanine standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium acetate (analytical grade)
-
Amylose-based chiral column (e.g., AmyCoat RP, 15 cm x 0.46 cm, 5 µm)[2][4]
2. Instrumentation:
-
HPLC system as described in Protocol 1.
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a 10mM solution of ammonium acetate in water. Mix this with methanol and acetonitrile in a ratio of 40:50:10 (v/v/v) (Ammonium Acetate solution:Methanol:Acetonitrile). Adjust the pH if necessary with acetic acid.
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Dissolve the DL-alanine standard in a suitable solvent mixture, such as Water:Methanol:Acetonitrile (50:40:10, v/v/v), to a concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
5. Procedure:
-
Equilibrate the amylose-based column with the mobile phase until a stable baseline is observed.
-
Inject the prepared sample.
-
Monitor the separation and identify the enantiomer peaks based on their retention times.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the chiral resolution of DL-alanine.
Caption: Experimental workflow for HPLC chiral resolution.
Caption: Key components for chiral separation of DL-alanine.
References
Application Notes and Protocols for Chiral Resolution Using N-Cyclohexyl-DL-Alanine
Note to the Reader: Extensive literature searches did not yield specific examples of N-cyclohexyl-DL-alanine being used as a chiral resolving agent. The following application notes and protocols are therefore presented as a theoretical guide based on the established principles of chiral resolution by diastereomeric salt formation. The experimental details and data are hypothetical and intended to serve as a template for researchers exploring the potential of novel resolving agents like this compound.
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] One of the most common methods for chiral resolution on a preparative scale is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1]
This compound is a chiral amino acid derivative. In its enantiomerically pure form (either N-cyclohexyl-L-alanine or N-cyclohexyl-D-alanine), it possesses a carboxylic acid group that can react with racemic bases (e.g., amines) to form diastereomeric salts. This document outlines the theoretical application and protocols for using N-cyclohexyl-alanine as a chiral resolving agent.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle involves the reaction of a racemic mixture of a base (e.g., (R/S)-amine) with an enantiomerically pure acidic resolving agent (e.g., N-cyclohexyl-L-alanine). This reaction results in the formation of two diastereomeric salts: ((R)-amine / N-cyclohexyl-L-alanine) and ((S)-amine / N-cyclohexyl-L-alanine). Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated while the other remains in solution. The precipitated salt can then be isolated, and the desired enantiomer of the base can be recovered by treatment with an acid or base to break the salt.
Hypothetical Application: Resolution of Racemic 1-Phenylethylamine
This section details a hypothetical protocol for the chiral resolution of racemic 1-phenylethylamine using N-cyclohexyl-L-alanine as the resolving agent.
Materials and Methods
Materials:
-
Racemic 1-phenylethylamine
-
N-cyclohexyl-L-alanine (enantiomerically pure)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filter paper
-
Standard laboratory glassware
Equipment:
-
Magnetic stirrer with heating plate
-
Crystallization dish
-
Büchner funnel and flask
-
Rotary evaporator
-
pH meter
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC for determining enantiomeric excess (ee)
Experimental Protocol
Step 1: Formation of Diastereomeric Salts
-
Dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of a 1:1 mixture of methanol and ethyl acetate in a flask.
-
In a separate beaker, dissolve an equimolar amount of N-cyclohexyl-L-alanine in 50 mL of the same solvent mixture, with gentle heating if necessary.
-
Slowly add the N-cyclohexyl-L-alanine solution to the 1-phenylethylamine solution while stirring.
-
Continue stirring the mixture at room temperature for 2 hours. A precipitate should start to form.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
Step 2: Separation of Diastereomeric Salts
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold solvent mixture (1:1 methanol/ethyl acetate).
-
Dry the solid (the less soluble diastereomeric salt) in a vacuum oven.
-
The filtrate contains the more soluble diastereomeric salt.
Step 3: Liberation of the Enantiomer
-
Suspend the dried, less soluble diastereomeric salt in 50 mL of water.
-
Add 1 M sodium hydroxide solution dropwise while stirring until the pH reaches approximately 12. This will deprotonate the amine and break the salt.
-
Extract the liberated amine with diethyl ether or another suitable organic solvent (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the resolved 1-phenylethylamine enantiomer.
Step 4: Determination of Enantiomeric Excess
-
Determine the optical rotation of the resolved amine using a polarimeter.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation (Hypothetical Data)
The following tables summarize the hypothetical results from the resolution of racemic 1-phenylethylamine with N-cyclohexyl-L-alanine.
Table 1: Crystallization Results
| Parameter | Value |
| Initial amount of racemic amine | 10.0 g |
| Amount of resolving agent used | 14.1 g |
| Yield of less soluble diastereomeric salt | 9.5 g |
| Yield of resolved amine | 3.8 g |
| Theoretical yield of one enantiomer | 5.0 g |
| Yield (%) | 76% |
Table 2: Enantiomeric Purity of the Resolved Amine
| Analytical Method | Result |
| Optical Rotation [α]D | +40.5° (c=1, ethanol) |
| Enantiomeric Excess (ee) by Chiral HPLC | 98% |
| Predominant Enantiomer | (R)-1-phenylethylamine |
Visualizations
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship of Diastereomer Formation
Caption: Formation of diastereomeric salts from a racemic mixture.
Conclusion
While there is no specific data available for the use of this compound as a chiral resolving agent, the principles of diastereomeric salt formation provide a clear theoretical framework for its potential application. The provided protocols and workflows serve as a general guide for researchers interested in exploring its efficacy in resolving racemic mixtures. Successful resolution will depend on factors such as the choice of solvent, crystallization temperature, and the specific properties of the diastereomeric salts formed. Careful optimization of these parameters would be necessary to achieve high yields and enantiomeric purities.
References
Application Notes and Protocols for the Quantification of N-cyclohexyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-DL-alanine is an amino acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described herein are designed to be adaptable for both achiral (total DL-alanine) and chiral (separate D- and L-enantiomers) analysis.
Analytical Methodologies Overview
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, such as the need for enantiomeric separation, the complexity of the sample matrix, and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for both achiral and chiral separations. Reversed-phase HPLC can be used for the quantification of total this compound, while chiral HPLC is necessary for the separation and quantification of the individual D and L enantiomers.[1] Detection is typically performed using UV absorbance.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the quantification of volatile and thermally stable compounds. Due to the low volatility of amino acids, derivatization is typically required prior to GC-MS analysis to improve chromatographic properties and detection.[3][4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.[5][6] It can be used with or without derivatization and can be coupled with chiral chromatography for enantioselective analysis.
Data Presentation: Quantitative Method Summary
The following tables summarize the key parameters for the proposed analytical methods for this compound quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1: Reversed-Phase HPLC (Achiral) | Method 2: Chiral HPLC |
| Analyte | Total this compound | N-cyclohexyl-D-alanine & N-cyclohexyl-L-alanine |
| Column | C18 (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm) | Chiral Stationary Phase (CSP) (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient elution) | Isocratic mixture of Methanol and aqueous buffer (e.g., 20mM Ammonium Acetate) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temp. | 40 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
| Derivatization | Not required | Not required |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Parameter | Method 3: GC-MS (Achiral/Chiral with Chiral Column) |
| Analyte | Derivatized this compound |
| Derivatization | Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3] or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA)[7] |
| Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5)[3] or Chiral GC Column (e.g., Chirasil-Val) for enantiomeric separation[8] |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Interface | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection | Mass Spectrometer (Scan or SIM mode) |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
| Parameter | Method 4: LC-MS/MS (High Sensitivity) |
| Analyte | This compound |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., SeQuant® ZIC®-HILIC)[9] or Reversed-Phase C18 |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Triple Quadrupole Mass Spectrometer |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Derivatization | Optional, can be analyzed directly[5] or with derivatization (e.g., AQC) for improved sensitivity[10][11] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Total this compound
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation:
-
For drug formulations, dissolve the sample in the mobile phase starting composition and filter through a 0.45 µm syringe filter.
-
For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample, vortex, centrifuge, and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 75 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Standard Preparation: Prepare separate stock solutions of N-cyclohexyl-D-alanine and N-cyclohexyl-L-alanine (if available) and a racemic mixture of this compound in the mobile phase. Prepare calibration standards for each enantiomer.
-
Sample Preparation: Follow the same procedure as for reversed-phase HPLC.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80% Methanol / 20% (20 mM Ammonium Acetate in Water).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject standards and samples. Identify the peaks for the D and L enantiomers based on the retention times of the individual standards. Construct separate calibration curves for each enantiomer to determine their concentrations in the samples.
Protocol 3: GC-MS Quantification with Derivatization
-
Standard and Sample Preparation: Prepare standards and samples as described in Protocol 1.
-
Derivatization:
-
Pipette 100 µL of the standard or sample extract into a glass vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) and 50 µL of acetonitrile.[7]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: TRACE TR-5, 30 m x 0.25 mm x 0.25 µm.[3]
-
Injector: 250 °C, Splitless mode.
-
Oven: 100 °C (2 min), then 10 °C/min to 280 °C (5 min).
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Ion Source: 280 °C.
-
MS Quadrupole: 150 °C.
-
Detection: Scan m/z 50-500 or use Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
-
-
Analysis: Inject the derivatized standards and samples. Create a calibration curve and quantify the analyte based on the peak area of a characteristic ion.
Protocol 4: LC-MS/MS for High-Sensitivity Quantification
-
Standard and Sample Preparation: Prepare standards and samples as in Protocol 1. For biological samples, an internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before protein precipitation.
-
Chromatographic Conditions:
-
Column: SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 5 µm.[9]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 95% B to 40% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization: ESI Positive.
-
Optimize MRM transitions for this compound (precursor ion -> product ion) by infusing a standard solution.
-
Set collision energy and other MS parameters for optimal signal.
-
-
Analysis: Inject standards and samples. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Logical guide for selecting an analytical method.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-N-Methylamino-l-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon [mdpi.com]
- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jamstec.go.jp [jamstec.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. Liquid Chromatography and Mass Spectrometry for the Analysis of N-β-Methylamino-l-alanine with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the HPLC Separation of Alanine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful separation of alanine enantiomers using High-Performance Liquid Chromatography (HPLC). The methods outlined below are suitable for determining the enantiomeric purity of alanine, a critical aspect in pharmaceutical development, neuroscience, and food science.
Introduction
Alanine, a non-essential amino acid, exists as two enantiomers: D-alanine and L-alanine. While L-alanine is one of the 20 proteinogenic amino acids, D-alanine is a key component of the cell walls in many bacteria and has been implicated in various physiological processes in mammals. The ability to accurately separate and quantify these enantiomers is crucial for understanding their distinct biological roles and for ensuring the stereochemical purity of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. This document details two primary approaches: direct separation on a chiral column and indirect separation following pre-column derivatization.
Direct Chiral HPLC Separation of Alanine Enantiomers
Direct methods involve the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Crown ether and zwitterionic CSPs are particularly effective for the separation of underivatized amino acids like alanine.
Quantitative Data for Direct Separation
The following tables summarize the chromatographic parameters for the separation of D/L-alanine enantiomers on two different chiral stationary phases.
Table 1: Chromatographic Data for the Separation of DL-Alanine on CROWNPAK CR-I(+) [1]
| Parameter | Value |
| Retention Time (D-Alanine) (min) | 2.8 |
| Retention Time (L-Alanine) (min) | 9.8 |
| Resolution (Rs) | 14.62 |
Table 2: Chromatographic Data for the Separation of DL-Alanine on CHIRALPAK ZWIX(+) [2]
| Parameter | Value |
| Retention Time (L-Alanine) (min) | 5.2 |
| Retention Time (D-Alanine) (min) | 5.9 |
| k' (L-Alanine) | 1.84 |
| k' (D-Alanine) | 2.22 |
| Alpha Value (α) | 1.21 |
| Resolution (Rs) | 2.74 |
Experimental Protocol: Direct Separation on CROWNPAK CR-I(+)
This protocol is based on the method provided by Daicel Corporation for the analysis of DL-Alanine.[1]
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., LC-MS).
-
Chiral Column: CROWNPAK CR-I(+) (3 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA).
-
DL-Alanine standard.
-
HPLC grade solvents.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile / Water / Trifluoroacetic acid = 96 / 4 / 0.5 (v/v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: LC-MS.
-
Injection Volume: To be optimized based on sample concentration.
3. Sample Preparation
-
Dissolve the DL-alanine standard or sample in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the CROWNPAK CR-I(+) column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis under the specified chromatographic conditions.
-
Identify the peaks for D- and L-alanine based on their retention times. Note that with CROWNPAK CR-I(+), the D-enantiomer typically elutes first.[3]
-
Quantify the enantiomers by integrating the peak areas.
Indirect Chiral HPLC Separation via Pre-column Derivatization
This method involves reacting the alanine enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. A common approach is the use of o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (NIBC).[4]
Experimental Protocol: Pre-column Derivatization with OPA/N-isobutyryl-L-cysteine (NIBC)
This protocol is adapted from a method for the D/L-amino acid separation.[4]
1. Instrumentation and Materials
-
UHPLC system with a gradient pump, autosampler with a derivatization function, column oven, and a fluorescence detector.
-
Reversed-phase Column: C18 column (e.g., 150 mm × 2.1 mm I.D., 2.0 µm).
-
Mobile Phase A: 10 mmol/L Sodium phosphate buffer (pH 6.9).
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: Methanol.
-
Derivatization Reagent 1 (OPA solution): Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol. Add 0.7 mL of 0.1 mol/L borate buffer (pH 9.1) and 4 mL of ultrapure water.
-
Derivatization Reagent 2 (NIBC solution): Dissolve 10 mg of N-isobutyryl-L-cysteine in 10 mL of ethanol.
-
DL-Alanine standard.
-
HPLC grade solvents.
2. Chromatographic Conditions
-
Mobile Phase Gradient: A gradient elution will be necessary to separate the derivatized amino acids. An example gradient program would need to be developed, starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phases B and C over time.
-
Flow Rate: 0.22 mL/min.
-
Column Temperature: 20 °C.
-
Detection: Fluorescence detector (Excitation: 338 nm, Emission: 455 nm).
-
Injection Volume: 1 µL.
3. Automated Derivatization and Analysis Procedure
-
Program the autosampler for the following derivatization sequence:
-
Aspirate 2 µL of the OPA/NIBC solution.
-
Aspirate 1 µL of the sample.
-
Mix the reagents and sample in the needle or a mixing loop.
-
Allow a reaction time of 1.5 minutes.
-
Inject the 1 µL of the derivatized sample onto the column.
-
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Start the sequence to automatically derivatize and inject the standards and samples.
-
Run the gradient elution program.
-
Identify the diastereomeric peaks corresponding to the derivatized D- and L-alanine.
-
Quantify the enantiomers by integrating the peak areas.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC separation of alanine enantiomers, covering both direct and indirect methods.
Caption: Workflow for HPLC separation of alanine enantiomers.
Conclusion
The choice between direct and indirect methods for the separation of alanine enantiomers will depend on the specific application, available instrumentation, and the complexity of the sample matrix. Direct separation on a chiral stationary phase is often simpler as it does not require a derivatization step. However, pre-column derivatization can enhance sensitivity, particularly with fluorescence detection, and allows for the use of more common achiral columns. The protocols and data provided in this document offer a solid starting point for developing and validating a robust HPLC method for the analysis of alanine enantiomers in a research or drug development setting.
References
Application Note: 1H NMR Spectrum Analysis of N-cyclohexyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of N-cyclohexyl-DL-alanine using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a comprehensive experimental protocol for sample preparation and data acquisition, a summary of expected spectral data, and an interpretation of the 1H NMR spectrum. This information is valuable for the structural elucidation and purity assessment of this compound and related compounds in research and drug development settings.
Introduction
This compound is an amino acid derivative with potential applications in synthetic organic chemistry and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. 1H NMR spectroscopy, in particular, provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note outlines the expected 1H NMR spectral features of this compound and provides a standardized protocol for its analysis.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the alanine and cyclohexyl moieties. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the secondary amine.
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~ 3.2 - 3.4 | Quartet (q) | 1H | ~ 7.0 | α-H (Alanine) |
| ~ 2.5 - 2.7 | Multiplet (m) | 1H | - | CH-N (Cyclohexyl) |
| ~ 1.0 - 2.0 | Multiplet (m) | 10H | - | 5 x CH₂ (Cyclohexyl) |
| ~ 1.3 - 1.4 | Doublet (d) | 3H | ~ 7.0 | β-CH₃ (Alanine) |
| ~ 10.0 - 12.0 | Broad Singlet (br s) | 1H | - | COOH |
| ~ 1.5 - 2.5 | Broad Singlet (br s) | 1H | - | NH |
Note: The chemical shifts of the COOH and NH protons are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in deuterated protic solvents, leading to their disappearance from the spectrum.
Experimental Protocol
This protocol provides a standardized procedure for the acquisition of a 1H NMR spectrum of this compound using a standard NMR spectrometer, such as a Bruker 400 MHz instrument.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For observing exchangeable protons (COOH and NH), DMSO-d₆ is preferable.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube. This removes any particulate matter.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument Setup:
-
Log in to the spectrometer's control software.
-
Create a new experiment file with a unique name.
-
-
Sample Insertion:
-
Eject the standard sample from the magnet.
-
Carefully place the prepared sample tube into the spinner turbine, ensuring the correct depth using a depth gauge.
-
Insert the sample into the magnet.
-
-
Spectrometer Calibration:
-
Locking: Lock the field frequency to the deuterium signal of the solvent (e.g., lock cdcl3 or lock dmso).
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal signal transmission and detection.
-
Shimming: Perform automatic or manual shimming of the magnetic field to improve its homogeneity and obtain sharp spectral lines.
-
-
Acquisition Parameters:
-
Load a standard proton experiment parameter set.
-
Set the number of scans (e.g., 8 or 16 for a sufficient signal-to-noise ratio).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
Data Acquisition:
-
Start the acquisition by typing the appropriate command (e.g., zg).
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the chemical shift of each peak.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the 1H NMR analysis of this compound.
Caption: Experimental workflow for 1H NMR analysis.
Conclusion
This application note provides a framework for the 1H NMR analysis of this compound. The predicted spectral data and the detailed experimental protocol will aid researchers in the unambiguous identification and characterization of this compound. Adherence to the described procedures will ensure the acquisition of high-quality, reproducible NMR data, which is crucial for regulatory submissions and scientific publications.
Application Notes and Protocols for GC-MS Analysis of N-cyclohexyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-DL-alanine is a synthetic amino acid of interest in various fields of research and drug development. Its analysis is crucial for pharmacokinetic studies, metabolism research, and quality control in synthetic processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of amino acids, derivatization is a necessary step to increase their volatility and thermal stability for successful GC-MS analysis.[1][2]
These application notes provide detailed protocols for the derivatization of this compound for subsequent GC-MS analysis, including methods for both achiral and chiral separations. The protocols are based on established derivatization techniques for amino acids, such as silylation and acylation.[3][4]
Derivatization Strategies for this compound
The primary goal of derivatization is to replace the active hydrogens on the carboxylic acid and the secondary amine groups of this compound with nonpolar moieties, thereby increasing its volatility.[1] Two common and effective strategies for this are silylation and acylation.
1. Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][3] TBDMS derivatives, formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are generally more stable and less susceptible to hydrolysis compared to TMS derivatives.[1]
2. Acylation: This method involves the reaction of the amino and carboxyl groups with acylating agents. A two-step approach is often employed for amino acids: esterification of the carboxylic acid group followed by acylation of the amino group.[4] Chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), are effective reagents for derivatizing the amino group.[3] For chiral analysis, derivatization with a chiral acylating agent can be employed.
Experimental Protocols
Protocol 1: Silylation using MTBSTFA for Achiral Analysis
This protocol describes the formation of the N-tert-butyldimethylsilyl (TBDMS) derivative of this compound.
Materials:
-
This compound standard or sample
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a GC-MS vial. If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte and evaporate to complete dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetonitrile to the dried sample.
-
Add 100 µL of MTBSTFA (with 1% t-BDMCS).
-
Add 20 µL of anhydrous pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Heating: Place the vial in a heating block or oven at 80°C for 60 minutes.
-
Cooling and Analysis:
-
Remove the vial and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Two-Step Derivatization using Esterification and Acylation for Chiral Analysis
This protocol involves the esterification of the carboxylic acid group followed by acylation of the secondary amine group. For chiral separation, a chiral GC column is required.
Materials:
-
This compound standard or sample
-
Methanolic HCl (3 M) or Propanolic HCl (3 M)
-
Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate, anhydrous
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Esterification:
-
To the dried this compound sample (approx. 1 mg) in a vial, add 200 µL of 3 M methanolic HCl.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried esterified sample, add 100 µL of anhydrous ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried derivative in 200 µL of anhydrous ethyl acetate.
-
Transfer the solution to a GC-MS vial with an insert. The sample is now ready for chiral GC-MS analysis.
-
Data Presentation
The following tables summarize exemplary quantitative data for the GC-MS analysis of derivatized this compound. Note: These values are illustrative and may vary depending on the specific instrumentation and conditions used.
Table 1: Exemplary GC-MS Parameters for Derivatized this compound
| Parameter | Silylation (MTBSTFA) | Acylation (HFBA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Chirasil-Val (25 m x 0.25 mm, 0.12 µm) |
| Injector Temp. | 280°C | 250°C |
| Oven Program | 100°C (2 min), ramp to 300°C at 15°C/min, hold 5 min | 80°C (1 min), ramp to 200°C at 5°C/min, hold 2 min |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) | Electron Ionization (EI) |
| Ion Source Temp. | 230°C | 230°C |
| Quadrupole Temp. | 150°C | 150°C |
| Scan Range | 50-600 m/z | 50-700 m/z |
Table 2: Exemplary Quantitative Data for Derivatized this compound
| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound-TBDMS | ~15.5 | [M-57]+, 214, 172 |
| N-cyclohexyl-D-alanine-HFBA methyl ester | ~12.2 | [M-31]+, [M-C4F7CO]+, 282 |
| N-cyclohexyl-L-alanine-HFBA methyl ester | ~12.5 | [M-31]+, [M-C4F7CO]+, 282 |
Visualizations
Caption: General workflow for the derivatization of this compound for GC-MS analysis.
References
Enzymatic Synthesis of D-alanyl-D-alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanyl-D-alanine (D-Ala-D-Ala) is a crucial component of the peptidoglycan cell wall in many bacteria, making its synthesis an attractive target for the development of novel antimicrobial agents. The enzymatic synthesis of this dipeptide is catalyzed by D-alanine-D-alanine ligase (Ddl), an ATP-dependent enzyme. Understanding the kinetics and optimal conditions for this reaction is essential for high-throughput screening of potential inhibitors and for the development of in vitro models for drug discovery. These application notes provide detailed protocols for the enzymatic synthesis of D-alanyl-D-alanine, including enzyme assays, product purification, and analytical methods, along with key kinetic data for the catalyzing enzyme.
Data Presentation
Table 1: Kinetic Parameters of D-alanine-D-alanine Ligase (Ddl)
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Reference |
| Helicobacter pylori | D-Alanine (site 1) | 1.89 | 1.92 | 8.0 | [1][2] |
| D-Alanine (site 2) | 627 | [1][2] | |||
| ATP | 0.00087 | [1][2] | |||
| Thermus thermophilus | D-Alanine | Not specified | Not specified | Not specified | |
| ATP | Not specified |
Note: The k_cat_ for H. pylori Ddl was converted from 115 min⁻¹ to 1.92 s⁻¹.
Table 2: Influence of KCl on the Kinetic Parameters of Thermus thermophilus Ddl
| KCl Concentration (mM) | K_m_ for D-Alanine (relative change) | k_cat_ (relative change) | Reference |
| 10 | 3-fold decrease | 1.4-fold increase | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-alanyl-D-alanine
This protocol describes the batch synthesis of D-alanyl-D-alanine using D-alanine-D-alanine ligase.
Materials:
-
D-alanine-D-alanine ligase (Ddl)
-
D-alanine
-
Adenosine triphosphate (ATP)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (10 mM)
-
Potassium chloride (KCl) (50 mM)
-
Reaction vessel
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a reaction mixture in the reaction vessel containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 50 mM KCl.
-
Add D-alanine to a final concentration of 50 mM.
-
Add ATP to a final concentration of 10 mM.
-
Initiate the reaction by adding a purified D-alanine-D-alanine ligase to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated enzyme (if using TCA) and collect the supernatant for purification and analysis.
Protocol 2: D-alanine-D-alanine Ligase Activity Assay (Malachite Green Assay)
This endpoint assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ligation reaction.
Materials:
-
D-alanine-D-alanine ligase (Ddl)
-
D-alanine
-
ATP
-
HEPES buffer (50 mM, pH 8.0)
-
MgCl₂ (5 mM)
-
(NH₄)₂SO₄ (6.5 mM)
-
KCl (10 mM)
-
Triton X-114 (0.005%)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 8.0), 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄, 10 mM KCl, and 0.005% Triton X-114.
-
In a 96-well plate, add 40 µL of the reaction mixture to each well.
-
Add 5 µL of D-alanine solution (to a final concentration of 700 µM).
-
Add 5 µL of ATP solution (to a final concentration of 100 µM).
-
To initiate the reaction, add 5 µL of purified Ddl enzyme. For a negative control, add buffer without the enzyme.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Determine the amount of phosphate produced by comparing the absorbance to a standard curve of known phosphate concentrations.
Protocol 3: Purification of D-alanyl-D-alanine by Ion-Exchange Chromatography
This protocol is for the purification of the negatively charged D-alanyl-D-alanine from the positively charged D-alanine substrate at a neutral pH.
Materials:
-
Reaction supernatant from Protocol 1
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Equilibration buffer: 20 mM Tris-HCl, pH 7.5
-
Elution buffer: 20 mM Tris-HCl, pH 7.5, with a linear gradient of 0-1 M NaCl
-
Fraction collector
-
UV detector or conductivity meter
Procedure:
-
Equilibrate the anion-exchange column with at least 5 column volumes of equilibration buffer.
-
Adjust the pH of the reaction supernatant to 7.5 and filter it through a 0.22 µm filter to remove any particulates.
-
Load the filtered supernatant onto the equilibrated column.
-
Wash the column with 2-3 column volumes of equilibration buffer to remove unbound molecules, including the unreacted D-alanine.
-
Elute the bound D-alanyl-D-alanine from the column by applying a linear gradient of NaCl (0-1 M) in the elution buffer.
-
Collect fractions and monitor the elution profile using a UV detector at 210-220 nm or by measuring the conductivity of the eluate.
-
Pool the fractions containing the purified D-alanyl-D-alanine.
-
Desalt the pooled fractions if necessary using dialysis or a desalting column.
Protocol 4: Analysis of D-alanyl-D-alanine by HPLC
This protocol describes the analysis of the purified D-alanyl-D-alanine using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Purified D-alanyl-D-alanine sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
D-alanyl-D-alanine standard
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1 mL/min.
-
Inject 10-20 µL of the purified sample or standard onto the column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 20 minutes).
-
Monitor the elution at a wavelength of 214 nm.
-
Identify the D-alanyl-D-alanine peak by comparing its retention time with that of the standard.
-
Quantify the amount of D-alanyl-D-alanine by integrating the peak area and comparing it to a standard curve.
Visualizations
Caption: Enzymatic reaction pathway for D-alanyl-D-alanine synthesis.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. Enzymatic characterization and crystal structure analysis of the D-alanine-D-alanine ligase from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Phthaloyl-dl-alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-phthaloyl-dl-alanine, a crucial intermediate in various chemical and pharmaceutical applications. The methods outlined are based on established literature procedures, offering flexibility in terms of reaction conditions and scalability.
Introduction
N-phthaloyl-dl-alanine is a protected form of the amino acid alanine, where the amino group is masked by a phthaloyl group. This protection is a common strategy in peptide synthesis and the development of chiral synthons. The phthaloyl group is stable under various reaction conditions but can be removed when necessary, making it a valuable tool in organic synthesis. The synthesis of N-phthaloyl-dl-alanine is typically achieved through the condensation of dl-alanine with phthalic anhydride.
Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols for N-phthaloyl-dl-alanine.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄ | [1][2] |
| Molecular Weight | 219.19 g/mol | [1][2] |
| CAS Number | 19506-87-7 | [1] |
| Yield | Up to 91% | [3] |
| Melting Point | 147-150 °C / 149-151 °C | [3] |
Experimental Protocols
Two primary methods for the synthesis of N-phthaloyl-dl-alanine are detailed below.
Method 1: Thermal Condensation in Acetic Acid
This protocol involves the reaction of dl-alanine and phthalic anhydride in a solvent at elevated temperatures.
Materials:
-
dl-alanine
-
Phthalic anhydride
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of dl-alanine in 20 mL of glacial acetic acid.[3]
-
Reflux the mixture for 5-7 hours.[3]
-
Remove the solvent under reduced pressure (in vacuo) to obtain a sticky, oily mass.[3]
-
To the oily residue, add 15 mL of water and acidify with 10% HCl.[3]
-
Reflux the mixture for an additional hour.[3]
-
After cooling, extract the product with a mixture of diethyl ether and water (1:4 ratio).[3]
-
The resulting precipitate is collected by filtration, recrystallized from an ethanol-water mixture, and dried to yield N-phthaloyl-dl-alanine.[3]
Method 2: Solvent-Free Thermal Condensation
This method offers a more environmentally friendly approach by eliminating the need for a solvent.
Materials:
-
dl-alanine
-
Phthalic anhydride
Procedure:
-
Combine equimolar amounts of dl-alanine and phthalic anhydride in a flask. For example, use 25 grams (0.28 mole) of β-alanine and 41.6 grams (0.28 mole) of phthalic anhydride, though the original reference for this specific ratio used β-alanine, the principle applies to dl-alanine as well.[4]
-
Heat the mixture at 145-150°C with stirring for 45 minutes to 3 hours.[4][5]
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to obtain pure N-phthaloyl-dl-alanine.[4] A yield of around 90% can be expected.[4]
Reaction Workflow
The general workflow for the synthesis of N-phthaloyl-dl-alanine is depicted below.
Caption: Experimental workflow for the synthesis of N-phthaloyl-dl-alanine.
Reaction Mechanism
The synthesis of N-phthaloyl-dl-alanine proceeds via a nucleophilic acyl substitution reaction. The amino group of dl-alanine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.
Caption: Simplified reaction mechanism for N-phthaloylation of alanine.
References
Troubleshooting & Optimization
Technical Support Center: N-Cyclohexyl-DL-Alanine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-cyclohexyl-DL-alanine, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is through reductive amination. This typically involves one of two main pathways:
-
Pathway A: The reaction of DL-alanine with cyclohexanone in the presence of a reducing agent.
-
Pathway B: The reaction of pyruvic acid with cyclohexylamine, followed by reduction.
Both pathways form an intermediate imine that is subsequently reduced to the final product. A one-pot reaction, where the imine formation and reduction occur in the same reaction vessel, is often favored for its efficiency.[1]
Q2: What are the key factors influencing the yield of this compound synthesis?
A2: Several factors can significantly impact the yield of the synthesis:
-
Choice of Reducing Agent: The type and amount of reducing agent are critical. Milder reducing agents are often preferred to avoid unwanted side reactions.
-
pH of the Reaction Mixture: The pH affects both the rate of imine formation and the stability of the reducing agent. A weakly acidic environment is generally optimal.[1]
-
Reaction Temperature and Time: These parameters need to be carefully controlled to ensure the reaction goes to completion without significant degradation of reactants or products.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics.
-
Purification Method: Inefficient purification can lead to significant loss of the final product.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reaction of concern is the premature reduction of the carbonyl group (in cyclohexanone or pyruvic acid) by the reducing agent before the imine has formed. This leads to the formation of cyclohexanol or lactic acid, respectively, which reduces the overall yield of the desired product. Another potential side reaction is the formation of over-alkylated products, though this is less common with a primary amine like cyclohexylamine.
Troubleshooting Guide
Low or No Product Yield
Problem: After performing the synthesis, analysis of the crude product shows a very low yield or complete absence of this compound.
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | The equilibrium between the carbonyl compound and the amine may not favor imine formation. Consider removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[1] Ensure the pH is weakly acidic (around 5-6) to catalyze imine formation. |
| Decomposition of the Imine | The imine intermediate can be susceptible to hydrolysis, especially if the reaction conditions are too acidic or if there is excess water present. It is often best to perform the reduction in situ without isolating the imine.[1] |
| Incorrect Reducing Agent | A strong reducing agent like sodium borohydride may reduce the ketone or aldehyde starting material faster than the imine. Use a milder reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more selective for the imine.[2] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and consider extending the reaction time if necessary. |
| Suboptimal pH | If the pH is too low, the amine starting material will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack. Adjust the pH to a weakly acidic range (pH 5-6). |
Presence of Impurities in the Final Product
Problem: The final product is contaminated with starting materials or side products.
| Impurity | Identification | Solution |
| Unreacted Alanine/Pyruvic Acid | Can be detected by NMR or LC-MS. | Improve the stoichiometry of the reactants to ensure complete conversion. During workup, an aqueous wash can help remove these water-soluble starting materials. |
| Unreacted Cyclohexanone/Cyclohexylamine | Can be detected by GC-MS or NMR. | Optimize the reaction time and temperature. These are often volatile and can be removed under vacuum. An acidic wash can help remove unreacted cyclohexylamine. |
| Cyclohexanol/Lactic Acid | Can be identified by NMR or GC-MS. | This indicates premature reduction of the carbonyl. Switch to a more selective reducing agent like sodium cyanoborohydride. |
Experimental Protocols
Protocol 1: Reductive Amination of DL-Alanine with Cyclohexanone
This protocol is a general guideline and may require optimization.
-
Imine Formation:
-
In a round-bottom flask, dissolve DL-alanine (1 equivalent) and cyclohexanone (1.1 equivalents) in a suitable solvent (e.g., methanol).
-
Adjust the pH of the mixture to 5-6 using a weak acid like acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding dilute HCl until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted cyclohexanone and cyclohexanol.
-
Adjust the pH of the aqueous layer to the isoelectric point of this compound to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Visualizations
Caption: A generalized workflow for the one-pot synthesis of this compound via reductive amination.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Chiral Separation of N-cyclohexyl-DL-alanine
Welcome to the technical support center for the chiral separation of N-cyclohexyl-DL-alanine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for the separation of N-substituted amino acids like this compound?
A1: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally the most successful for separating N-substituted amino acids.[1] For this compound, which has a bulky, hydrophobic N-substituent, the following are recommended starting points:
-
Polysaccharide-based CSPs:
-
Amylose-based: Chiralpak® AD-H, Chiralpak® IA, and Lux® Amylose-1 are often effective for a wide range of chiral compounds, including those with aromatic and aliphatic groups.[2]
-
Cellulose-based: Chiralcel® OD-H and Chiralpak® IB have also shown broad applicability.
-
-
Macrocyclic Glycopeptide-based CSPs:
Q2: Which mobile phase mode, Normal Phase or Reversed Phase, is better for separating this compound?
A2: Both Normal Phase (NP) and Reversed Phase (RP) modes can be effective, and the optimal choice often depends on the specific CSP used and the desired selectivity.
-
Normal Phase (NP): Typically employs a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol. This mode is often a good starting point for polysaccharide-based CSPs. The addition of a small amount of a basic additive like diethylamine (DEA) may be necessary to improve the peak shape of the basic analyte.
-
Reversed Phase (RP): Uses a polar mobile phase, such as a mixture of water with acetonitrile or methanol, and a non-polar stationary phase. This mode is commonly used with macrocyclic glycopeptide-based CSPs.[1] Acidic modifiers like formic acid or acetic acid are often added to the mobile phase to control the ionization of the analyte and improve peak shape and resolution.[5]
Q3: My peaks are broad and tailing. What can I do?
A3: Broad and tailing peaks are a common issue in chiral chromatography. Here are several potential causes and solutions:
-
Secondary Interactions: The analyte may be interacting with uncapped silanols on the silica support of the CSP. Adding a competitor to the mobile phase, such as a small amount of an acid (e.g., 0.1% formic acid or acetic acid) or a base (e.g., 0.1% diethylamine), can help to block these active sites and improve peak shape.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of this compound. An inappropriate pH can lead to peak tailing. Experiment with adjusting the pH of the aqueous component of your mobile phase in RP mode.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent to clean it.
Q4: I am not getting any separation of the enantiomers. What should I try?
A4: A complete lack of separation indicates that the chosen CSP and mobile phase are not providing sufficient enantioselectivity. Consider the following:
-
Change the Chiral Stationary Phase: The primary factor for chiral separation is the interaction between the analyte and the CSP. If one type of CSP (e.g., polysaccharide-based) is not working, try a different type (e.g., macrocyclic glycopeptide-based).
-
Alter the Mobile Phase Composition:
-
In Normal Phase , change the alcohol modifier (e.g., from isopropanol to ethanol) or its concentration.
-
In Reversed Phase , vary the organic modifier (e.g., from methanol to acetonitrile) and its proportion in the mobile phase. The type and concentration of the acidic or basic additive can also have a significant impact on selectivity.
-
-
Adjust the Temperature: Temperature can influence the interactions between the analyte and the CSP. Try operating the column at a lower or higher temperature (e.g., 15°C or 40°C).
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chiral separation of this compound.
Problem 1: Poor Resolution (Rs < 1.5)
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Systematically vary the ratio of the organic modifier in the mobile phase. In RP, try changing from methanol to acetonitrile or vice versa. In NP, change the alcohol modifier (e.g., ethanol, isopropanol) or its concentration. |
| Incorrect Additive Concentration | Optimize the concentration of the acidic (e.g., formic acid) or basic (e.g., diethylamine) additive. Start with a low concentration (e.g., 0.05%) and gradually increase it. |
| Suboptimal Temperature | Evaluate the effect of column temperature. Lower temperatures often increase enantioselectivity, but may also increase peak broadening and backpressure. |
| Low Efficiency Column | Ensure the column is properly packed and has not degraded. Check the column's performance with a standard compound. |
Problem 2: Peak Splitting
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing the peak to split. Dissolve the sample in the mobile phase or a weaker solvent.[2] |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Reverse flushing the column (if permitted by the manufacturer) may help, but column replacement is often necessary. |
| Partially Clogged Frit | A blocked inlet frit can distort the sample band. Replace the frit or the column. |
| Co-eluting Impurity | An impurity may be eluting very close to one of the enantiomers, appearing as a shoulder or a split peak. Analyze the sample by a non-chiral method to check for purity. |
Experimental Protocols
While a specific validated method for this compound is not widely published, the following protocols for structurally similar N-substituted amino acids can serve as excellent starting points for method development.
Protocol 1: Normal Phase HPLC
This protocol is based on methods developed for other N-substituted amino acids on polysaccharide-based CSPs.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Protocol 2: Reversed Phase HPLC
This protocol is adapted from methods for the separation of amino acids on macrocyclic glycopeptide-based CSPs.[5]
-
Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Water / Formic Acid (70:30:0.02, v/v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.3 mg/mL.
Quantitative Data for Analogous Compounds
The following tables provide examples of separation parameters for N-substituted amino acids on different chiral stationary phases. This data can be used as a reference for what to expect during method development for this compound.
Table 1: Separation of N-FMOC Amino Acids on a Polysaccharide-Based CSP
| Analyte | Mobile Phase | k'1 | α | Rs |
| N-FMOC-Alanine | Hexane/Ethanol/TFA (90:10:0.1) | 1.85 | 1.25 | 2.65 |
| N-FMOC-Valine | Hexane/Ethanol/TFA (90:10:0.1) | 1.52 | 1.35 | 3.10 |
| N-FMOC-Leucine | Hexane/Isopropanol/TFA (95:5:0.1) | 2.10 | 1.42 | 4.20 |
| N-FMOC-Phenylalanine | Hexane/Isopropanol/TFA (90:10:0.1) | 3.25 | 1.55 | 5.50 |
Data is illustrative and based on typical performance for these compounds.
Table 2: Separation of Underivatized Amino Acids on a Macrocyclic Glycopeptide-Based CSP [5]
| Analyte | Mobile Phase | k'1 | α | Rs |
| DL-Alanine | Water/Methanol/Formic Acid (30:70:0.02) | 1.30 | 1.30 | 5.54 |
| DL-Valine | Water/Methanol/Formic Acid (30:70:0.02) | 1.20 | 1.20 | 3.93 |
| DL-Leucine | Water/Methanol/Formic Acid (30:70:0.02) | 1.34 | 1.34 | 6.39 |
| DL-Phenylalanine | Water/Methanol/Formic Acid (30:70:0.02) | 1.24 | 1.24 | 6.17 |
k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor.
Visualizations
Experimental Workflow
Caption: A typical workflow for the chiral HPLC analysis of this compound.
Troubleshooting Logic for Poor Resolution
Caption: A logical decision tree for troubleshooting poor resolution in chiral HPLC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. [Enantiomeric separation of N-FMOC amino acids with sulfobutyl ether-beta-cyclodextrin as chiral additive by capillary electrokinetic chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Resolution in DL-Alanine HPLC Analysis
Welcome to the technical support center for DL-alanine analysis by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during enantiomeric separation of DL-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for DL-alanine challenging?
A1: The primary challenge in DL-alanine analysis is that D-alanine and L-alanine are enantiomers—mirror images of each other with identical physical and chemical properties in an achiral environment.[1] Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[2] Additionally, as amino acids, they can be highly polar and may lack a strong chromophore for UV detection, often necessitating derivatization.[3][4]
Q2: What is the fundamental principle behind chiral separation in HPLC?
A2: Chiral separation in HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is part of the stationary phase or a mobile phase additive.[2] These diastereomeric complexes have different energies and stabilities, leading to different retention times for the D and L enantiomers on the column, thus enabling their separation.[1]
Q3: What are the common types of chiral stationary phases (CSPs) used for DL-alanine separation?
A3: Common CSPs for amino acid separations include:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability.[2][5]
-
Macrocyclic glycopeptide-based CSPs: Phases like those based on teicoplanin are effective for separating underivatized amino acids because they possess ionic groups compatible with aqueous mobile phases.[6]
-
Crown-ether CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers.[7]
-
Ligand-exchange columns: These columns use a chiral ligand coated on the stationary phase to form diastereomeric metal complexes with the amino acid enantiomers.[8]
Q4: Is derivatization necessary for DL-alanine analysis?
A4: Not always, but it is often recommended. Derivatization can serve two main purposes:
-
Enhance Detection: Alanine lacks a strong UV chromophore, making it difficult to detect at low concentrations. Derivatization with agents like o-phthaldialdehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) adds a chromophore, increasing sensitivity for UV or fluorescence detection.[3][9]
-
Improve Separation: Derivatization can create diastereomers that may be separable on a standard achiral (reverse-phase) column.[10] However, direct enantiomeric separation on a chiral column is often preferred to avoid the extra step and potential for impurities from derivatization.[6]
Q5: What is "additive memory effect" in chiral separations?
A5: The additive memory effect can occur when using acidic or basic modifiers in the mobile phase for chiral separations.[1] The stationary phase can "remember" these additives, and even after changing the mobile phase, residual amounts can continue to influence the separation, sometimes for thousands of column volumes. This can lead to reproducibility issues.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution of D- and L-Alanine Peaks
Q: My chromatogram shows a single, broad peak or two overlapping peaks for DL-alanine. How can I improve the resolution?
A: Poor resolution is the most common issue in chiral separations. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor HPLC resolution.
Detailed Steps:
-
Verify the Column: Ensure you are using a chiral stationary phase (CSP) specifically designed for separating enantiomers.[2] An achiral column like a standard C18 will not resolve enantiomers without a chiral mobile phase additive or pre-column derivatization into diastereomers.[11]
-
Optimize the Mobile Phase: The mobile phase composition is a critical factor influencing selectivity.[5]
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. For some CSPs, enantioselectivity increases with the concentration of the organic modifier.[6]
-
pH and Buffers: The pH of the mobile phase affects the ionization state of alanine and the stationary phase, which can significantly impact retention and resolution.[4][12] Using a buffer (e.g., phosphate, acetate) helps maintain a stable pH.[12]
-
Additives: Small amounts of acidic or basic additives (e.g., formic acid, triethylamine) can dramatically alter selectivity.[5]
-
-
Adjust the Column Temperature: Temperature can have a significant effect on chiral separations.[5]
-
Lowering the temperature often increases resolution but may also increase backpressure and run time.
-
Increasing the temperature can improve peak shape and efficiency but may decrease selectivity.[5] It is crucial to find the optimal temperature for your specific method.
-
-
Optimize the Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, potentially improving resolution, but it will also increase the analysis time.[12]
-
Consider Derivatization: If you are using an achiral column, you must derivatize DL-alanine with a chiral derivatizing agent to form diastereomers.[10] Even with a chiral column, derivatization can sometimes improve peak shape and resolution.
Issue 2: Peak Tailing
Q: The peaks for D- and L-alanine are asymmetrical with a pronounced tail. What causes this and how can I fix it?
A: Peak tailing can be caused by several factors.
Troubleshooting Steps:
-
Check for Column Contamination or Degradation: Active sites on the column due to contamination or degradation of the stationary phase can cause peak tailing.[13] Try flushing the column with a strong solvent or, if the column is old, replace it.[14] For amino acid analysis, column lifetimes can be between 50 and 200 injections.[15]
-
Adjust Mobile Phase pH: If the mobile phase pH is incorrect, it can lead to undesirable secondary interactions between the analyte and the stationary phase. Ensure the pH is appropriate for both the analyte and the column chemistry.[13]
-
Reduce Sample Overload: Injecting too much sample can overload the column, leading to broad, tailing peaks.[13][16] Try reducing the injection volume or diluting the sample.
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing.[13] Ensure all connections are secure and the tubing is as short and narrow as possible.[17]
Issue 3: Inconsistent Retention Times
Q: The retention times for my alanine peaks are drifting between injections. What could be the problem?
A: Drifting retention times suggest a lack of system stability.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run.[13] If you are running a gradient, ensure the column is adequately re-equilibrated between injections.
-
Check for Leaks: Leaks in the system will cause pressure fluctuations and, consequently, shifts in retention time.[14] Carefully inspect all fittings and connections.
-
Verify Mobile Phase Composition: Inaccurately prepared mobile phase or evaporation of the more volatile component can change its composition over time, leading to retention time drift.[13] Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Control the Column Temperature: Fluctuations in the ambient temperature can affect retention times.[13] Using a column oven is highly recommended to maintain a stable temperature.[18]
Quantitative Data Summary
The following tables summarize typical HPLC parameters for DL-alanine separation based on literature.
Table 1: Example HPLC Methods for DL-Alanine Enantiomeric Separation
| Parameter | Method 1: Underivatized Alanine | Method 2: Derivatized Dipeptide |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm[19] | AmyCoat RP, 15 cm x 0.46 cm, 5 µm[20] |
| Analyte | DL-Alanine | DL-Alanine-DL-Tryptophan Dipeptide[20] |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02)[19] | CH₃OH:CH₃COONH₄ (10mM):CH₃CN (50:40:10)[20] |
| Flow Rate | 1.0 mL/min[19] | 0.8 mL/min[20] |
| Temperature | 25 °C[19] | 25 °C ± 1 °C[20] |
| Detection | UV, 205 nm[19] | UV, 230 nm[20] |
| Resolution (Rs) | Baseline resolution (specific value not stated) | 3.25, 14.84, 15.76 (for different diastereomers)[20] |
Experimental Protocols
Methodology 1: Chiral Separation of Underivatized DL-Alanine
This method is adapted from a protocol using a macrocyclic glycopeptide-based chiral stationary phase.[19]
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.[19]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade water, methanol, and formic acid in a ratio of 30:70:0.02 (v/v/v).[19] Degas the mobile phase before use.
-
Sample Preparation: Dissolve the DL-alanine standard or sample in a mixture of 30:70 water:methanol to a final concentration of approximately 300 µg/mL.[19]
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram.
Methodology 2: Pre-column Derivatization with OPA/Boc-L-Cys for Fluorescence Detection
This protocol is based on a common derivatization procedure for amino acids.[21]
-
Reagent Preparation:
-
Borate Buffer: Prepare a 280 mM borate buffer and adjust the pH to 9.0.[21]
-
Derivatization Reagent: In the borate buffer, dissolve o-phthaldialdehyde (OPA) to a final concentration of 0.2% and N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) to a final concentration of 0.2%.[21] Prepare this reagent fresh daily.
-
-
Derivatization Procedure:
-
Mix your DL-alanine sample with the OPA/Boc-L-Cys derivatization reagent.
-
Allow the reaction to proceed at 25 °C for 2 minutes.[21]
-
-
HPLC System: An HPLC system with a fluorescence detector.
-
Column: A suitable reverse-phase column, such as a Nova-PAK C18, 4 µm, 3.9 x 300 mm.[21]
-
Chromatographic Conditions:
-
Use an appropriate mobile phase gradient (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).
-
Set the fluorescence detector with excitation and emission wavelengths suitable for OPA derivatives.
-
-
Analysis: Inject the derivatized sample (e.g., 15 µL) onto the equilibrated column and run the analysis.[21]
Visualizations
Caption: General experimental workflow for DL-alanine HPLC analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 18. uhplcs.com [uhplcs.com]
- 19. HPLC Analysis of Alanine Enantiomers on Astec® CHIROBIOTIC® T (Formic Acid Mobile Phase Modifier) application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 20. 2024.sci-hub.box [2024.sci-hub.box]
- 21. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
optimizing mobile phase for N-cyclohexyl-DL-alanine chromatography
Welcome to the technical support center for the chromatographic analysis of N-cyclohexyl-DL-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and overcoming common challenges during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for the chiral separation of this compound?
A good starting point for the chiral separation of this compound on a suitable chiral stationary phase (CSP), such as a protein-based or zwitterionic column, is a reversed-phase mobile phase. A simple isocratic mobile phase consisting of a buffered aqueous solution with an organic modifier is recommended. For example, a mixture of methanol or acetonitrile in a phosphate or acetate buffer at a controlled pH can be effective.[1][2]
Q2: Which type of HPLC column is most suitable for the separation of this compound enantiomers?
For the direct enantiomeric separation of underivatized amino acids and their derivatives, chiral stationary phases (CSPs) are required. Protein-based columns (e.g., CHIRALPAK AGP, HSA) and zwitterionic CSPs (e.g., CHIRALPAK ZWIX) are excellent candidates.[1][2][3] These columns operate in reversed-phase mode and can provide the necessary selectivity for resolving the D- and L-enantiomers.
Q3: How does the mobile phase pH affect the retention and resolution of this compound?
The mobile phase pH is a critical parameter as this compound is a zwitterionic compound, meaning it has both acidic (carboxylic acid) and basic (secondary amine) functional groups. The pH of the mobile phase will influence the ionization state of the analyte, which in turn affects its interaction with the stationary phase and, consequently, its retention and selectivity. For zwitterionic compounds on protein-based or zwitterionic CSPs, operating at a pH between 4 and 7 is a common starting point. Adjusting the pH can significantly impact the enantioselectivity.
Q4: Can I use gradient elution for the analysis of this compound?
Yes, gradient elution can be beneficial, especially when analyzing samples with multiple components of varying polarities or to improve peak shape. A typical gradient might involve increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) over time. This can help to elute more strongly retained components and sharpen peaks.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the chromatographic analysis of this compound.
Problem 1: Poor Resolution of Enantiomers
If you are observing co-elution or poor separation of the D and L enantiomers, consider the following optimization steps:
-
Mobile Phase Composition: The type and concentration of the organic modifier can significantly impact resolution. If you are using methanol, try switching to acetonitrile or using a mixture of the two. Vary the percentage of the organic modifier in small increments (e.g., 2-5%).
-
Mobile Phase pH: As mentioned in the FAQs, pH is a critical factor. Systematically vary the pH of your aqueous buffer within a range of ±1-2 pH units from your starting point.
-
Buffer Concentration: The ionic strength of the mobile phase can influence retention and selectivity. Try varying the buffer concentration (e.g., from 10 mM to 50 mM).
-
Column Temperature: Lowering the column temperature can sometimes improve chiral resolution by enhancing the differences in interaction energies between the enantiomers and the stationary phase.
Experimental Protocol: Mobile Phase Optimization for Chiral Separation
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound enantiomers on a CHIRALPAK ZWIX(+) column.
1. Initial Conditions:
- Column: CHIRALPAK ZWIX(+) (or similar zwitterionic CSP)
- Mobile Phase: 50:50 (v/v) Methanol:Acetonitrile with 0.1% Acetic Acid and 0.05% Diethylamine
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 210 nm
- Injection Volume: 10 µL
- Sample Concentration: 1 mg/mL in mobile phase
2. Optimization of Organic Modifier Ratio:
- Prepare a series of mobile phases with varying ratios of Methanol and Acetonitrile (e.g., 80:20, 60:40, 40:60, 20:80), keeping the acid and base additives constant.
- Inject the sample with each mobile phase and record the retention times and resolution of the enantiomers.
3. Optimization of Additives:
- Using the best organic modifier ratio from step 2, vary the concentration of the acidic (e.g., Acetic Acid, Formic Acid) and basic (e.g., Diethylamine, Triethylamine) additives.
- Typical ranges to explore are 0.05% to 0.5% for each additive.
4. Data Analysis:
- For each condition, calculate the retention factor (k'), selectivity (α), and resolution (Rs).
- Tabulate the results to identify the optimal mobile phase composition.
Problem 2: Peak Tailing
Peak tailing can be caused by several factors. Here are some solutions:
-
Sample Overload: Inject a smaller volume or a more dilute sample.
-
Secondary Interactions: The secondary amine in this compound can interact with residual silanol groups on the silica support of the column. Adding a small amount of a basic modifier, such as diethylamine or triethylamine (0.1-0.5%), to the mobile phase can help to suppress these interactions and improve peak shape.
-
Mobile Phase pH: An inappropriate pH can lead to peak tailing. Ensure the pH is stable and in a range where the analyte has a consistent charge state.
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace the guard column.
Problem 3: Irreproducible Retention Times
Fluctuations in retention times can compromise the reliability of your results. Here's how to address this issue:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of shifting retention times.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before injecting your sample. A stable baseline is a good indicator of equilibration.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check your HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Data Presentation
The following tables summarize hypothetical quantitative data from a mobile phase optimization study for this compound on a chiral column.
Table 1: Effect of Organic Modifier on Retention Time and Resolution
| Mobile Phase (Methanol:Acetonitrile) | Retention Time (Peak 1, min) | Retention Time (Peak 2, min) | Resolution (Rs) |
| 80:20 | 5.2 | 5.8 | 1.2 |
| 60:40 | 6.8 | 7.8 | 1.8 |
| 50:50 | 7.5 | 8.9 | 2.1 |
| 40:60 | 8.9 | 10.5 | 1.9 |
| 20:80 | 11.2 | 13.1 | 1.5 |
Table 2: Effect of Mobile Phase pH on Selectivity
| Mobile Phase pH | Selectivity (α) |
| 4.0 | 1.10 |
| 5.0 | 1.15 |
| 6.0 | 1.22 |
| 7.0 | 1.18 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing the chromatography of this compound.
Caption: A typical experimental workflow for HPLC method development.
Caption: A troubleshooting decision tree for common HPLC issues.
References
preventing degradation of N-cyclohexyl-DL-alanine in solution
Welcome to the technical support center for N-cyclohexyl-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As a substituted amino acid, its stability is susceptible to conditions that affect the amino and carboxylic acid functional groups, as well as the N-cyclohexyl moiety.
Q2: What is the expected stability of this compound in common laboratory solvents?
Q3: How should I properly store solutions of this compound to minimize degradation?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or frozen), protected from light, and in tightly sealed containers to prevent oxidation and solvent evaporation. The choice of storage buffer pH should also be considered, with a near-neutral pH often being a reasonable starting point, though empirical testing is recommended.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure, potential degradation pathways could include oxidation of the secondary amine to form N-oxides or hydroxylamines, and decarboxylation of the carboxylic acid.[1] Other potential degradation products could arise from reactions involving the cyclohexane ring, although these are generally less reactive. The specific degradation products will depend on the stress conditions applied.
Troubleshooting Guides
Issue 1: Unexpectedly low quantification of this compound in my samples.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation due to improper storage | Review storage conditions (temperature, light exposure). | Store aliquots of stock solutions at ≤ -20°C and working solutions at 2-8°C for short-term use. Protect all solutions from light. |
| pH-mediated hydrolysis | Measure the pH of your solution. Amino acids can have varying stability at different pH values.[4] | Prepare fresh solutions and adjust the pH to a range where the compound is known to be stable, if this information is available. If not, a pH stability study may be necessary. |
| Oxidative degradation | Consider the possibility of exposure to atmospheric oxygen or oxidizing contaminants in your reagents. Amines are susceptible to oxidation.[1] | Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). Use high-purity solvents and reagents. |
| Adsorption to container surfaces | The compound may be adsorbing to the walls of your storage vials or labware. | Use low-adsorption microplates or vials. Consider silanizing glassware if appropriate for your application. |
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC).
| Possible Cause | Troubleshooting Step | Recommended Action |
| Formation of degradation products | Subject a sample of this compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.[1][2][5][6] | Analyze the stressed samples by HPLC-MS or a similar technique to identify the mass of the unknown peaks and compare them to the parent compound. This can help in tentatively identifying degradation products. |
| Impurity in the starting material | Analyze a freshly prepared solution of your this compound standard. | Compare the chromatogram of the fresh standard to that of your experimental samples. If the unknown peak is present in the fresh standard, it may be an impurity from the manufacturer. |
| Reaction with a component of the solution matrix | Prepare control samples of your matrix without this compound. | Analyze the control matrix to see if any components co-elute with the unknown peak. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][5][6]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Photostability chamber
-
Oven or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven or water bath at 60°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified time points, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS).
Protocol 2: HPLC Method for Analysis
Objective: To separate and quantify this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Note: This is a general starting method. Optimization will be necessary for specific applications.[7][8]
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. Influence of lysine content and pH on the stability of alanine-based copolypeptides [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
N-cyclohexyl-DL-alanine purification techniques from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-cyclohexyl-DL-alanine from its reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary purification techniques for this compound, similar to other N-substituted amino acids, include:
-
Crystallization: This is often the most effective method for obtaining high-purity material. The choice of solvent is critical and depends on the solubility of the product and impurities.
-
Column Chromatography: Silica gel or ion-exchange chromatography can be employed to separate the product from impurities with different polarities or charges.
-
Extraction: Liquid-liquid extraction is typically used as a preliminary purification step to remove inorganic salts and highly polar or nonpolar impurities.
Q2: What are the likely impurities in a typical synthesis of this compound?
A2: If this compound is synthesized via reductive amination of a keto-acid precursor (e.g., cyclohexylpyruvic acid), common impurities may include:
-
Unreacted starting materials: Cyclohexylpyruvic acid and the amine source (e.g., ammonia).
-
By-products of the reducing agent: For instance, if sodium borohydride is used, borate salts may be present.
-
Side-reaction products: Such as over-alkylation products or products from competing reaction pathways.
-
Residual solvents from the reaction or workup.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Concentrate the solution further.- Add an anti-solvent (a solvent in which the product is poorly soluble).- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Perform a preliminary purification step (e.g., extraction or a quick filtration through a silica plug) to remove impurities. |
| Oily precipitate forms instead of crystals | - The product is "oiling out" due to a high concentration of impurities or too rapid cooling. | - Re-dissolve the oil in a larger volume of solvent and allow it to cool more slowly.- Try a different solvent system.- Purify the crude product by another method (e.g., chromatography) before crystallization. |
| Low yield of crystals | - The product is too soluble in the chosen solvent.- Incomplete precipitation. | - Cool the solution to a lower temperature.- Add an anti-solvent to decrease solubility.- Concentrate the mother liquor to recover more product. |
| Colored crystals | - Presence of colored impurities. | - Treat the solution with activated charcoal before filtration and crystallization.- Recrystallize the product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first.- Use a shallower solvent gradient in gradient elution.- Reduce the amount of crude material loaded onto the column. |
| Product does not elute from the column | - The eluent is too non-polar. | - Gradually increase the polarity of the eluent. |
| Streaking or tailing of bands | - The compound is interacting too strongly with the stationary phase.- The compound is not very soluble in the eluent. | - Add a small amount of a more polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid or triethylamine, depending on the compound's nature) to the eluent.- Ensure the crude material is fully dissolved before loading. |
Experimental Protocols
General Crystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water). The ideal solvent is one in which the product is soluble at high temperatures but less soluble at low temperatures.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
General Column Chromatography Protocol (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
enhancing stability of N-cyclohexyl-DL-alanine for long-term storage
This technical support center provides guidance on enhancing the stability of N-cyclohexyl-DL-alanine for long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a specialized chemical, and comprehensive public stability data is limited. The following recommendations are based on general principles for amino acid derivatives and small molecules. It is crucial to perform compound-specific stability studies to establish appropriate storage conditions and shelf-life.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound for long-term stability?
A1: For long-term storage, this compound solid should be stored in a cool, dry, and dark environment. Recommended conditions are -20°C in a tightly sealed container, purged with an inert gas like nitrogen or argon to minimize exposure to moisture and oxygen.
Q2: I have this compound in solution. How should I store it?
A2: Solutions are generally less stable than the solid form. The stability will depend on the solvent, pH, and concentration. For short-term storage (days to a week), refrigerate the solution at 2-8°C. For longer-term storage, it is advisable to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What are the visible signs of degradation of this compound?
A3: As a solid, visual signs of degradation can include a change in color (e.g., yellowing or browning), clumping of the powder (indicating moisture uptake), or a change in odor. For solutions, precipitation, color change, or the appearance of particulate matter can indicate degradation.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity and detecting degradation products of this compound.[1][2][3] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and characterize the degradation products.[4]
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, the most probable degradation pathways are oxidation and hydrolysis. The secondary amine is susceptible to oxidation, which could form N-oxides. The cyclohexyl ring could also undergo oxidation. Under harsh acidic or basic conditions, cleavage of the N-C bond or other rearrangements might occur.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased purity of solid this compound over time. | Improper storage (exposure to air, moisture, light, or high temperatures). | Store the compound at -20°C in a tightly sealed, opaque container under an inert atmosphere (nitrogen or argon). Use a desiccator to minimize moisture. |
| Cloudiness or precipitation in a stored solution. | The compound may be degrading, or its solubility limit may have been exceeded at the storage temperature. | Visually inspect for signs of degradation. If the solution is stored at a low temperature, allow it to come to room temperature to see if the precipitate redissolves. If not, it is likely a degradation product. Filter the solution before use and consider preparing fresh solutions more frequently. |
| Inconsistent results in experiments using this compound. | The compound may have degraded, leading to lower effective concentrations of the active substance. | Perform a purity check of your this compound stock using a suitable analytical method like HPLC. If degradation is confirmed, acquire a new batch of the compound and store it under the recommended conditions. |
| Appearance of new peaks in the HPLC chromatogram during a stability study. | These are likely degradation products. | Characterize these new peaks using techniques like LC-MS to understand the degradation pathway. This information is crucial for developing a stability-indicating method and for formulation development. |
Forced Degradation Study Data
The following table summarizes the expected outcomes of a forced degradation study on this compound. This is a representative example to guide experimental design; actual results may vary. The goal of such a study is to generate degradation products to develop and validate a stability-indicating analytical method.[5][6][7]
| Stress Condition | Typical Parameters | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 5-15% | Cleavage of the N-C bond, other acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | 10-20% | Base-catalyzed degradation products. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | 15-30% | N-oxide, hydroxylated cyclohexyl derivatives. |
| Thermal Degradation | Solid-state at 80°C for 48 hours | < 5% | Minimal degradation expected if the compound is pure and dry. |
| Photostability | ICH Q1B option 2 (1.2 million lux hours and 200 W h/m²) | 5-10% | Photolytic degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. At the end of the study, dissolve the solid in methanol to the initial concentration and analyze by HPLC.
-
Photostability: Expose solid this compound to light as per ICH Q1B guidelines. At the end of the exposure, dissolve the solid in methanol to the initial concentration and analyze by HPLC.
-
Control Samples: Prepare control samples (unstressed) for each condition and analyze them alongside the stressed samples.
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Materials:
-
Three batches of this compound
-
Appropriate containers (e.g., amber glass vials)
-
Stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, and -20°C).
Procedure:
-
Sample Preparation: Package a sufficient quantity of this compound from three different batches into the selected containers.
-
Storage: Place the samples in the stability chambers.
-
Testing Schedule: Pull samples at predetermined time points. For long-term studies, the frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8] For accelerated studies, time points are typically 0, 3, and 6 months.[9]
-
Analysis: At each time point, analyze the samples for appearance, purity (by a validated stability-indicating HPLC method), and any other relevant parameters (e.g., moisture content).
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties.
Mandatory Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humiditycontrol.com [humiditycontrol.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
addressing peak tailing in N-cyclohexyl-DL-alanine HPLC analysis
Welcome to the technical support center for the HPLC analysis of N-cyclohexyl-DL-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of quantification and the resolution of closely eluting compounds.
Q2: Why is my this compound peak tailing?
A2: this compound, having a secondary amine group, is considered a basic compound. The most common cause of peak tailing for such compounds is secondary interactions with residual silanol groups on the surface of silica-based HPLC columns.[1] These silanol groups can interact with the amine, causing some molecules to be retained longer than others, which results in a tailed peak. Other potential causes include column overload, extra-column dead volume, and inappropriate mobile phase conditions.[2]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[3][4] At a mid-range pH, the residual silanol groups on the silica stationary phase can be ionized (negatively charged), leading to strong interactions with the protonated (positively charged) amine of your analyte, causing significant tailing. By lowering the mobile phase pH (typically to around 3), the ionization of the silanol groups is suppressed, minimizing these secondary interactions and leading to a more symmetrical peak.[1]
Q4: What is the role of a mobile phase additive like triethylamine (TEA)?
A4: Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[5][6] It acts as a competing base, interacting with the active silanol sites on the stationary phase.[6] This "masks" the silanols from the analyte, reducing the secondary interactions that cause peak tailing.
Q5: Can the choice of HPLC column affect peak tailing?
A5: Absolutely. Modern HPLC columns, often referred to as Type B, are made from higher purity silica with a lower metal content and fewer accessible silanol groups, which inherently reduces peak tailing for basic compounds.[1] Columns that are "end-capped" have had many of the residual silanol groups chemically deactivated, further improving peak shape. For particularly challenging separations, columns with alternative stationary phases, such as hybrid silica or polymer-based packings, can be used to minimize silanol interactions.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Peak Tailing
This guide will walk you through a systematic approach to troubleshooting peak tailing in your this compound HPLC analysis.
Step 1: Initial Assessment
-
Observe the chromatogram: Is only the this compound peak tailing, or are all peaks in the chromatogram showing asymmetry?
-
All peaks tailing: This often points to a physical or instrumental issue.
-
Only the analyte peak is tailing: This suggests a chemical interaction between your analyte and the stationary phase.
-
Step 2: Troubleshooting Chemical Interactions
If only the this compound peak is tailing, follow these steps:
-
Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to approximately 3.0 using an appropriate acid (e.g., formic acid or phosphoric acid). This will suppress the ionization of residual silanol groups.
-
Introduce a Mobile Phase Additive: If lowering the pH is not sufficient or desirable for your separation, consider adding a competing base like triethylamine (TEA) to your mobile phase at a concentration of 0.1-0.5% (v/v).
-
Evaluate Column Chemistry: If peak tailing persists, consider switching to a column specifically designed for the analysis of basic compounds. An end-capped C18 column or a column with a polar-embedded phase would be a good choice.
Step 3: Troubleshooting Physical/Instrumental Issues
If all peaks are tailing, investigate the following:
-
Check for Extra-Column Dead Volume: Ensure all fittings and connections are properly made and that the tubing length and internal diameter are minimized.
-
Inspect the Column for Voids: A void at the head of the column can cause peak distortion. This can sometimes be rectified by reversing and flushing the column (if the manufacturer's instructions permit).
-
Assess for Column Overload: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
Data Presentation
The following tables illustrate the expected impact of mobile phase modifications on the chromatographic performance of this compound. Please note that these are representative values and actual results may vary depending on the specific column and HPLC system used.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Retention Time
| Mobile Phase pH | Peak Asymmetry (As) | Retention Time (min) |
| 7.0 | 2.5 | 4.8 |
| 5.0 | 1.8 | 5.2 |
| 3.0 | 1.2 | 5.9 |
Table 2: Effect of Triethylamine (TEA) Concentration on Peak Asymmetry
| TEA Concentration (%) | Peak Asymmetry (As) |
| 0.0 | 2.1 |
| 0.1 | 1.4 |
| 0.25 | 1.1 |
Table 3: Chiral Separation of this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| CHIROBIOTIC T | Methanol/0.02% Formic Acid (70:30) | >2.0 |
| Crownpak CR-I(+) | Acetonitrile/Water/TFA (85:15:0.5) | >1.5 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound, with a focus on achieving good peak shape.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: End-capped C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8)
- Mobile Phase B: Acetonitrile
- Gradient: 10-90% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection: UV at 210 nm
3. Method Optimization for Peak Tailing: a. If peak tailing is observed (As > 1.5), prepare a mobile phase with 0.1% (v/v) triethylamine added to both Mobile Phase A and B. b. Re-equilibrate the column with the new mobile phase for at least 30 minutes before injecting the sample. c. If tailing persists, consider using a column with a different stationary phase, such as a polar-embedded phase.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Experimental workflow for HPLC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
Validation & Comparative
A Comparative Guide to Chiral Resolution Methods for DL-Alanine
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals, fine chemicals, and other specialty materials. For the amino acid alanine, obtaining enantiomerically pure D- and L-forms is essential for various applications, from building blocks in asymmetric synthesis to components in specialized nutritional products. This guide provides an objective comparison of common chiral resolution methods for DL-alanine, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable technique for their specific needs.
Comparison of Chiral Resolution Methods for DL-Alanine
The following table summarizes the key performance metrics of different chiral resolution methods for DL-alanine, offering a quantitative basis for comparison.
| Method | Resolving Agent / System | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Enzymatic Resolution | Aminoacylase on N-acetyl-DL-alanine | ~70% for L-alanine[1] | >98% for L-alanine | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires derivatization (acetylation) and subsequent deacetylation, enzyme cost and stability can be a factor. |
| Diastereomeric Salt Formation | Chiral Tartaric Acid Derivatives | Variable, typically 30-40% per cycle | >95% | Well-established and scalable method. | Requires a suitable resolving agent, often involves multiple recrystallization steps to achieve high purity, can be solvent-intensive. |
| Preferential Crystallization | Seeding of DL-alanine benzenesulfonate | High, can approach 100% with recycling | >90% per cycle | Potentially high yield and cost-effective for large-scale production. | Requires the racemate to form a conglomerate, process control can be challenging. |
| Chromatographic Resolution | Chiral Stationary Phase (e.g., Teicoplanin-based) | Analytical Scale | High resolution for analysis | Excellent for analytical quantification and small-scale purification, high purity achievable. | Not typically cost-effective for large-scale production, requires specialized equipment. |
Detailed Experimental Protocols
Enzymatic Resolution using Aminoacylase
This method relies on the stereospecificity of the enzyme aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer of acetylated DL-alanine, allowing for the separation of L-alanine from N-acetyl-D-alanine.
Experimental Protocol:
-
N-Acetylation of DL-Alanine:
-
Dissolve DL-alanine in a suitable solvent (e.g., aqueous sodium hydroxide).
-
Add acetic anhydride dropwise while maintaining the temperature at approximately 0-5 °C.
-
Stir the reaction mixture until the reaction is complete.
-
Acidify the solution with an appropriate acid (e.g., hydrochloric acid) to precipitate N-acetyl-DL-alanine.
-
Filter, wash, and dry the product.
-
-
Enzymatic Hydrolysis:
-
Prepare a solution of N-acetyl-DL-alanine (e.g., 0.25 M) in water.[2]
-
Adjust the pH to the optimal range for the aminoacylase (typically pH 7.0-8.0).[1]
-
Add a cobalt (II) salt solution (e.g., 5 x 10⁻⁴ M CoCl₂) as an enzyme activator.[2]
-
Add the aminoacylase enzyme (e.g., from Aspergillus oryzae or porcine kidney). The enzyme can be free or immobilized on a support like DEAE-Sephadex.[1][2]
-
Incubate the mixture at the optimal temperature (e.g., 37-65 °C) with stirring.[1][2]
-
Monitor the progress of the reaction by measuring the liberation of L-alanine.
-
-
Separation and Purification:
-
After the reaction, acidify the solution to precipitate the unreacted N-acetyl-D-alanine.
-
Filter to separate the N-acetyl-D-alanine.
-
The filtrate containing L-alanine can be further purified by ion-exchange chromatography.
-
To obtain D-alanine, the collected N-acetyl-D-alanine can be hydrolyzed with an acid (e.g., refluxing with HCl).
-
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol:
-
Salt Formation:
-
Dissolve DL-alanine in a suitable solvent (e.g., a mixture of an organic acid and water).
-
In a separate container, dissolve an equimolar amount of a chiral resolving agent, such as a derivative of tartaric acid (e.g., D-tartaric acid), in the same solvent.
-
Mix the two solutions. The diastereomeric salts will begin to form.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
The solubility difference between the diastereomers is crucial for effective separation. This can be optimized by adjusting the solvent system and temperature profile.
-
Filter the crystals of the less soluble diastereomer.
-
The more soluble diastereomer remains in the mother liquor.
-
-
Liberation of Enantiomers:
-
Treat the isolated less soluble diastereomeric salt with a base (e.g., ammonia) to neutralize the resolving agent and liberate the corresponding enantiomer of alanine.[3]
-
The resolving agent can often be recovered and recycled.
-
The enantiomer of alanine can be purified by recrystallization.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
-
Preferential Crystallization
This method is applicable to racemic compounds that form conglomerates (a physical mixture of separate crystals of the two enantiomers). It involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with a crystal of the desired enantiomer.
Experimental Protocol:
-
Preparation of Supersaturated Solution:
-
Prepare a salt of DL-alanine, such as DL-alanine benzenesulfonate, which is known to form a conglomerate.[4]
-
Dissolve the DL-alanine benzenesulfonate in a suitable solvent (e.g., a strongly acidic aqueous solution) at an elevated temperature to create a saturated solution.[4]
-
Carefully cool the solution to a temperature where it becomes supersaturated (e.g., 0-50 °C).[4]
-
-
Seeding and Crystallization:
-
Introduce a small seed crystal of the desired enantiomer (e.g., L-alanine benzenesulfonate) into the supersaturated solution.
-
The seed crystal will induce the crystallization of only the corresponding enantiomer from the racemic mixture.
-
Allow the crystallization to proceed until a sufficient amount of the desired enantiomer has crystallized.
-
-
Isolation and Repetition:
-
Quickly filter the crystals of the pure enantiomer salt.
-
The mother liquor is now enriched in the other enantiomer.
-
To resolve the other enantiomer, more of the racemic starting material can be added to the mother liquor, the solution can be brought to supersaturation again, and then seeded with a crystal of the opposite enantiomer. This process can be repeated to resolve the entire batch.[4]
-
Chromatographic Resolution (Analytical Scale)
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful tool for the analytical separation and quantification of alanine enantiomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the DL-alanine sample in the mobile phase or a compatible solvent at a known concentration (e.g., 300 µg/mL).
-
-
HPLC Analysis:
-
Column: A chiral column, such as one based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), is used.[5]
-
Mobile Phase: A typical mobile phase is a mixture of water, methanol, and a modifier like formic acid (e.g., 30:70:0.02 v/v/v water:methanol:formic acid).[5]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[5]
-
Temperature: The column is typically maintained at a constant temperature, for example, 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) is commonly used for underivatized amino acids.
-
Injection Volume: A small volume (e.g., 10 µL) of the sample is injected.
-
-
Data Analysis:
-
The two enantiomers will have different retention times, allowing for their separation and quantification.
-
The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
-
Visualizing the Workflows
The following diagrams illustrate the general workflows for the described chiral resolution methods.
Caption: Workflow for the enzymatic resolution of DL-alanine.
References
- 1. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. CN1226275C - Method for preparing D-phenylalanine by asymmetric conversion method - Google Patents [patents.google.com]
- 4. JPS63132866A - Optical resolution of dl-alanine - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Analytical Maze: A Comparative Guide to the Validation of N-cyclohexyl-DL-alanine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N-cyclohexyl-DL-alanine, a key building block in the synthesis of various pharmaceutical compounds, is paramount for ensuring product quality and consistency. The validation of analytical methods used to assess this amino acid derivative is a critical step in drug development and manufacturing. This guide provides a comparative overview of potential analytical methods, their validation parameters based on established principles for amino acid analysis, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable approach for their needs.
Method Comparison: A Data-Driven Overview
The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and versatile techniques for amino acid analysis. As this compound is a racemic mixture, chiral separation capabilities are a crucial consideration.
The following tables summarize hypothetical yet representative validation data for potential HPLC and GC methods, based on typical performance characteristics observed for similar amino acids.[1][2][3]
Table 1: Comparison of Hypothetical HPLC and GC Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC with Chiral Stationary Phase | GC-MS after Derivatization |
| Specificity | Baseline resolution of D and L enantiomers from each other and potential impurities. | Unique mass fragmentation pattern for the derivatized analyte, free from interfering peaks. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Robustness | Tolerant to minor variations in mobile phase composition (±2%) and column temperature (±2°C). | Resilient to small changes in injection volume (±5%) and oven temperature ramp rate (±1°C/min). |
Delving into the Protocols: Detailed Experimental Methodologies
The successful implementation of any analytical method hinges on a well-defined and meticulously followed protocol. Below are detailed, representative experimental procedures for the HPLC and GC-MS methods.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
This method is designed for the chiral separation and quantification of N-cyclohexyl-D-alanine and N-cyclohexyl-L-alanine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., CHIROBIOTIC T, Astec)[4]
-
Mobile Phase: A gradient of acetonitrile and aqueous buffer (e.g., 0.1% phosphoric acid in water) may be employed.[5] A typical starting condition could be 30% acetonitrile, increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
For GC analysis, derivatization is typically required to increase the volatility of the amino acid.[6] Silylation is a common derivatization technique.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Derivatization Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like acetonitrile.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
Visualizing the Workflow: Diagrams for Clarity
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for analytical method validation and a conceptual diagram for chiral separation.
Conclusion
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jamstec.go.jp [jamstec.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cross-Reactivity of N-cyclohexyl-DL-alanine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
N-cyclohexyl-DL-alanine (Cha) is a synthetic amino acid analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This modification is frequently employed in peptide-based drug discovery to enhance metabolic stability and modulate biological activity. Understanding the cross-reactivity of this non-natural amino acid is crucial for evaluating the specificity and potential off-target effects of peptide drug candidates. This guide provides a comparative analysis of this compound's performance in biological assays, supported by available experimental data and detailed methodologies.
Comparison with Phenylalanine and Other Non-Natural Amino Acids
The primary rationale for substituting phenylalanine (Phe) with cyclohexylalanine is to improve resistance to enzymatic degradation, thereby increasing the peptide's half-life in biological systems. While this modification can be beneficial, it may also alter the binding affinity and selectivity of the peptide for its intended target and other biomolecules.
A key area where L-cyclohexylalanine has been successfully utilized is in the development of metabolically stable apelin analogues. Apelin peptides are rapidly degraded in vivo, limiting their therapeutic potential. Incorporation of L-Cha has been shown to significantly increase plasma half-life.[1] For instance, modified apelin-13 analogues with L-Cha displayed up to a 40-fold longer plasma half-life compared to the native peptide.[1] Similarly, apelin-17 analogues with L-Cha showed a substantial increase in plasma half-life, up to 340-fold, and pronounced blood pressure-lowering effects.[1]
While enhancing stability, the substitution can impact receptor binding. In the context of apelin receptor (APJR) binding, apelin analogues incorporating L-Cha demonstrated competitive binding with the natural ligand.[1]
Other studies have explored the impact of the cyclohexyl group in different contexts. For example, a study on derivatives of 4-aminophenylalanine and 4-aminocyclohexylalanine as inhibitors of dipeptidyl peptidase IV (DPP-4) found that the cyclohexylalanine derivatives exhibited improved pharmacokinetic exposure compared to their phenylalanine counterparts.[2] This highlights the potential for cyclohexylalanine-containing compounds to interact with enzymatic targets.
Furthermore, a recent study developed a cyclohexylalanine-containing α-helical amphipathic peptide that specifically targets cardiolipin, a phospholipid component of the inner mitochondrial membrane, to rescue mitochondrial dysfunction.[3][4][5] This indicates that peptides incorporating cyclohexylalanine can be designed to interact with lipid membranes, representing another class of potential off-target interactions.
The table below summarizes the comparative performance of L-cyclohexylalanine versus L-phenylalanine in the context of apelin receptor agonists.
| Feature | L-Phenylalanine (in native Apelin-13) | L-Cyclohexylalanine (in modified Apelin-13) | Reference |
| Metabolic Stability (Plasma Half-life) | Short (<5 min) | Significantly Increased (up to 40-fold) | [1] |
| Apelin Receptor (APJR) Binding | High Affinity | Maintained Competitive Binding | [1] |
| In Vivo Efficacy | Limited by rapid degradation | Enhanced (e.g., moderate blood pressure lowering) | [1] |
Potential for Off-Target Interactions
While direct, comprehensive cross-reactivity screening data for this compound across large panels of biological targets (e.g., GPCRs, kinases, ion channels) is not widely available in the public domain, the existing literature suggests potential for interactions with targets other than the intended one. The aforementioned studies on DPP-4 and cardiolipin demonstrate that the introduction of a cyclohexylalanine residue can lead to binding to enzymes and lipids.[2][3][4][5]
For a thorough assessment of cross-reactivity, it is standard practice in drug development to screen compounds against a panel of known off-targets. Commercial services like the Eurofins SafetyScreen44™ panel and the DiscoverX KINOMEscan® offer broad profiling against a wide range of receptors, enzymes, and kinases to identify potential liabilities early in the discovery process.[6][7][8][9][10][11][12][13][14][15]
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, or peptides containing it, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is a gold standard for determining the binding affinity of a test compound to a specific receptor.[16][17]
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled ligand with known high affinity for the target receptor.
-
Test compound (e.g., this compound-containing peptide).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofins.com [eurofins.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. chayon.co.kr [chayon.co.kr]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. youtube.com [youtube.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of N-cyclohexyl-DL-alanine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for the isomers of N-cyclohexyl-DL-alanine. Due to the limited availability of direct experimental spectra for this compound, this comparison is based on data from closely related compounds, including alanine isomers and 3-cyclohexyl-L-alanine. The presented data serves as a predictive guide for researchers working with these molecules.
Data Presentation
The following tables summarize the anticipated spectroscopic data for the this compound isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| α-CH | ~3.5 - 3.8 | Quartet | Coupled to the methyl protons and the N-H proton. |
| Methyl (CH₃) | ~1.3 - 1.5 | Doublet | Coupled to the α-CH proton. |
| N-H | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| Cyclohexyl CH (N-CH) | ~2.8 - 3.2 | Multiplet | |
| Cyclohexyl CH₂ | ~1.0 - 2.0 | Multiplet | Overlapping signals for the remaining cyclohexyl protons. |
| Carboxyl (COOH) | ~10.0 - 12.0 | Broad Singlet | May not be observed in all solvents. |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | ~175 - 180 | |
| α-Carbon | ~50 - 55 | |
| Methyl Carbon | ~18 - 22 | |
| Cyclohexyl C-N | ~55 - 60 | |
| Cyclohexyl C₂/C₆ | ~30 - 35 | |
| Cyclohexyl C₃/C₅ | ~24 - 28 | |
| Cyclohexyl C₄ | ~25 - 29 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]+ | 171.12 | Molecular Ion |
| [M-COOH]+ | 126.12 | Loss of the carboxyl group. |
| [C₆H₁₁NH₂]+ | 99.11 | Fragment corresponding to cyclohexylamine. |
Experimental Protocols
The following are detailed methodologies for acquiring the key spectroscopic data cited above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-15 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Parameters (for ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Dependent on the instrument.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
-
Mass Range: m/z 50-500.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
N-Cyclohexyl-DL-alanine: A Comparative Review of Its Applications in Drug Discovery
For researchers, scientists, and drug development professionals, N-cyclohexyl-DL-alanine and its derivatives represent a versatile scaffold with significant potential in medicinal chemistry. This non-proteinogenic amino acid, characterized by a cyclohexyl ring attached to the alanine backbone, offers unique steric and lipophilic properties that have been exploited to enhance the potency, selectivity, and metabolic stability of various therapeutic agents. This guide provides a comparative overview of the documented applications of this compound, presenting experimental data, detailed methodologies, and visual representations of key concepts to facilitate further research and development.
This compound has emerged as a valuable building block in the design of novel bioactive molecules, ranging from enzyme inhibitors to receptor modulators. Its incorporation into peptide and small molecule structures can significantly influence their pharmacological profiles. This review consolidates findings from multiple studies to offer a clear comparison of its performance against other compounds and to provide detailed experimental context.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Derivatives of this compound have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes. The cyclohexyl group can effectively occupy hydrophobic pockets in the enzyme's active site, leading to potent inhibition.
While specific quantitative data for this compound as a standalone DPP-IV inhibitor is not extensively published in comparative studies, the general class of cyclohexylglycine and cyclohexylalanine derivatives has shown promise. For context, established DPP-IV inhibitors like sitagliptin exhibit IC50 values in the nanomolar range. Research into novel inhibitors often compares new compounds to such standards.
Experimental Protocol: DPP-IV Inhibition Assay
A common method for determining the DPP-IV inhibitory activity of a compound is a fluorescence-based in vitro assay.[1][2][3][4]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 8.0) containing NaCl and EDTA[1][2]
-
Test compounds (e.g., this compound derivatives)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound or positive control to designated wells. Include wells for 100% enzyme activity (enzyme and buffer only) and background fluorescence (buffer only).
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2][4] Readings are typically taken every 30-60 seconds for 20-30 minutes at 37°C.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each test compound concentration relative to the 100% enzyme activity control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Workflow for DPP-IV Inhibition Assay
Modulation of Opioid and Apelin Receptors
The incorporation of cyclohexylalanine (Cha) into peptides has been a successful strategy for developing potent and selective ligands for G-protein coupled receptors, such as opioid and apelin receptors. The bulky and hydrophobic nature of the cyclohexyl side chain can enhance receptor binding affinity and influence signaling pathways.
Opioid Receptor Antagonism
In the context of opioid receptors, replacing phenylalanine with cyclohexylalanine in tetrapeptides has led to the development of highly potent and selective δ-opioid receptor antagonists.
| Compound | δ-Opioid Receptor Affinity (Ki, nM) | μ/δ Selectivity |
| H-Tyr-Tic-Phe-Phe-OH (TIPP) | 1.2 ± 0.1 | 1400 |
| H-Tyr-Tic-Cha-Phe-OH (TICP) | 0.48 ± 0.05 | 2800 |
| H-Dmt-Tic-Phe-Phe-OH | 0.21 ± 0.02 | 1200 |
| [Dmt¹, (2S,3S)-β-MeCha³]TIPP | 0.48 ± 0.05 | 2800 |
Data sourced from a study on β-methyl substitution of cyclohexylalanine in Dmt-Tic-Cha-Phe peptides.
Experimental Protocol: Opioid Receptor Binding Assay
Radioligand binding assays using rat brain membranes are a standard method to determine the binding affinity of compounds to opioid receptors.[5][6][7]
Materials:
-
Rat brain membranes (prepared from whole brain minus cerebellum)
-
Radioligand (e.g., [³H]diprenorphine for general opioid receptors, or more specific radioligands)
-
Test compounds (e.g., cyclohexylalanine-containing peptides)
-
Incubation Buffer: Tris-HCl buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membrane homogenates.
-
In test tubes, add the incubation buffer, the radioligand, and varying concentrations of the test compound or a known competing ligand (for displacement assays).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters under vacuum. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Analyze the data to determine the Ki (inhibitory constant) of the test compound, which reflects its binding affinity.
Signaling Pathway for Opioid Receptor Modulation ```dot digraph "Opioid Receptor Signaling" { graph [fontname="Arial", fontsize=10, labelloc="b", label="Figure 2. Simplified Opioid Receptor Signaling.", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
ligand [label="Opioid Ligand\n(e.g., Cha-peptide)"]; receptor [label="Opioid Receptor\n(GPCR)"]; g_protein [label="Gi/o Protein"]; adenylyl_cyclase [label="Adenylyl Cyclase", fillcolor="#EA4335"]; camp [label="cAMP", fillcolor="#FBBC05"]; ion_channel [label="Ion Channels\n(Ca²⁺, K⁺)"]; cellular_response [label="Cellular Response\n(e.g., Analgesia)"];
ligand -> receptor; receptor -> g_protein; g_protein -> adenylyl_cyclase [label="inhibition"]; g_protein -> ion_channel [label="modulation"]; adenylyl_cyclase -> camp [label="decreases"]; ion_channel -> cellular_response; camp -> cellular_response; }
Conclusion
This compound and its derivatives have demonstrated considerable utility in medicinal chemistry. The incorporation of the cyclohexyl moiety provides a powerful tool to enhance the pharmacological properties of peptides and small molecules. This guide has provided a comparative overview of its applications in DPP-IV inhibition, receptor modulation, and mitochondrial targeting, along with detailed experimental protocols to aid in the design and execution of future studies. The presented data and workflows underscore the potential of this versatile building block in the development of novel therapeutics. Further research focusing on direct comparative studies of simple this compound derivatives will be crucial to fully elucidate their therapeutic potential.
References
- 1. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. content.abcam.com [content.abcam.com]
- 5. Photoaffinity labeling of opioid receptor of rat brain membranes with 125I(D-Ala2, p-N3-Phe4-Met5)enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific opioid binding sites for dermorphin in rat brain. A radioreceptor assay using the tritiated hormone as primary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The opiate receptor-binding interactions of opiate alkaloids and of an opioid peptide in rat brain membranes. Selection by manganese ions and by cholic acid (sodium salt) and minimalization of cross-reaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Enantiomeric Excess of N-cyclohexyl-DL-alanine
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. N-cyclohexyl-DL-alanine, a non-proteinogenic amino acid, presents a common challenge in chiral analysis. This guide provides a comparative overview of established analytical techniques for assessing its enantiomeric purity, supported by experimental data and detailed protocols.
This publication objectively compares the performance of various analytical methods for determining the enantiomeric excess of this compound. We will delve into the principles, advantages, and limitations of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Principle of Separation/Differentiation | Typical Derivatization Requirement | Key Advantages | Key Disadvantages | Typical Resolution (Rs) | Limit of Detection (LOD) | Typical Analysis Time |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Often beneficial but not always required, especially with macrocyclic glycopeptide or crown ether CSPs. Can be derivatized (e.g., with FMOC or NBD-Cl) for improved detection and resolution on other CSPs. | High versatility with a wide range of CSPs available[1][2]. Direct analysis of underivatized amino acids is possible[2]. Robust and reproducible for quantitative analysis. | Can require extensive method development to find the optimal CSP and mobile phase combination. Higher solvent consumption compared to GC. | > 1.5 for baseline separation. | Can reach low ng/mL levels, depending on the detector and derivatization[3]. | 10 - 30 minutes per sample. |
| Chiral GC | Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase. | Mandatory. The analyte must be derivatized to increase volatility (e.g., N-trifluoroacetyl isopropyl esters). | High resolution and efficiency[4]. Low solvent consumption. Can be coupled with mass spectrometry (GC-MS) for high sensitivity and structural confirmation. | Derivatization is a necessary and potentially time-consuming step that can introduce errors if not quantitative or if racemization occurs. Not suitable for non-volatile or thermally labile compounds. | > 1.5 for baseline separation. | Can reach pg levels with MS detection[4]. | 15 - 45 minutes per sample. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | Not required if a chiral solvating agent is used. Required for the chiral derivatizing agent approach. | Non-destructive technique. Provides structural information. Rapid analysis time once the sample is prepared[5]. Can be used for absolute configuration determination. | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Chiral solvating or derivatizing agents can be expensive. Signal overlap can complicate quantification. | Not applicable (quantification is based on signal integration). | Typically in the mg range. | 5 - 15 minutes per sample for data acquisition. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by the chiral molecule. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess. | Not required for the analyte itself, but may involve the use of a chiral host molecule to induce a stronger signal[6]. | Very fast analysis, suitable for high-throughput screening. Non-destructive. | Generally less sensitive and precise for quantitative ee determination of small molecules compared to chromatographic methods. The signal can be weak for small molecules without strong chromophores[7]. N-substitution can enhance the chiroptical response[8][9]. | Not applicable (quantification is based on signal intensity). | Highly dependent on the chromophore and the specific rotation of the molecule. | < 5 minutes per sample. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for N-alkylated amino acids and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound using a chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase: Daicel CHIRALPAK® series (e.g., CHIRALPAK IA, IB, IC) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) are good starting points for N-alkylated amino acids[1][10].
Mobile Phase: A typical mobile phase for polysaccharide-based CSPs is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol)[3]. For macrocyclic glycopeptide CSPs, reversed-phase or polar organic modes are common[2]. The exact composition should be optimized for the specific column and analyte.
Sample Preparation (without derivatization):
-
Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of this compound after derivatization.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A column coated with a chiral stationary phase such as Chirasil-Val is commonly used for amino acid enantiomers[11].
Sample Preparation (Derivatization):
-
Esterification: To approximately 1 mg of this compound, add 1 mL of 3 M HCl in isopropanol. Heat the mixture at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried residue, add 0.5 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
Chromatographic Conditions (Example):
-
Column: Chirasil-Val (25 m x 0.25 mm, 0.16 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Detector Temperature (FID): 270 °C
-
Injection: 1 µL, split ratio 20:1.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers as described for HPLC.
NMR Spectroscopy
Objective: To determine the enantiomeric excess of this compound by observing the distinct signals of diastereomeric complexes formed with a chiral solvating agent.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (a minimum of 300 MHz is recommended).
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA): A suitable CSA for amino acids could be a derivative of (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a chiral acid[12][13].
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
Data Analysis:
-
Identify a proton signal of this compound that shows clear separation into two distinct peaks in the presence of the CSA. The α-proton or protons on the cyclohexyl ring are often good candidates.
-
Integrate the two separated signals. The enantiomeric excess is calculated from the integral values: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100.
Visualizing the Workflow
The general workflow for assessing the enantiomeric excess of a chiral compound involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for determining the enantiomeric excess of this compound.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques. Chiral HPLC offers a versatile and robust platform, often allowing for direct analysis without derivatization. Chiral GC provides excellent resolution but necessitates a derivatization step. NMR spectroscopy is a powerful, non-destructive method for ee determination, particularly when used with chiral solvating agents, though it is less sensitive than chromatographic techniques. The choice of method will ultimately be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and the availability of instrumentation and expertise. For routine quality control, chiral HPLC is often the method of choice, while chiral GC-MS can be invaluable for trace-level impurity analysis. NMR spectroscopy serves as an excellent complementary technique, especially for structural confirmation and when a non-destructive analysis is required.
References
- 1. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. par.nsf.gov [par.nsf.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Enhancement of the chiroptical response of α-amino acids via N-substitution for molecular structure determination using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jamstec.go.jp [jamstec.go.jp]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation for the Quantification of N-cyclohexyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The robust and reliable quantification of novel compounds is a cornerstone of drug development and scientific research. N-cyclohexyl-DL-alanine, a synthetic amino acid derivative, requires a validated analytical method to ensure data integrity and consistency across different laboratories. To date, a formal inter-laboratory validation study for this compound has not been published in peer-reviewed literature. This guide, therefore, serves as a comprehensive framework for designing and executing such a study. It provides a detailed, generalized experimental protocol based on established methods for similar analytes, outlines a hypothetical inter-laboratory study design, and presents template data tables with representative data to illustrate expected outcomes. This document is intended to be a practical resource for researchers aiming to establish a validated, cross-laboratory method for the quantification of this compound.
Hypothetical Inter-Laboratory Study Design
An inter-laboratory study is essential to assess the reproducibility of an analytical method.[1][2] This section outlines a proposed study design involving a coordinating laboratory and several participating laboratories.
1. Coordinating Laboratory Responsibilities:
-
Preparation and distribution of a detailed analytical protocol.
-
Preparation and validation of homogeneity and stability of analytical samples. This includes a set of calibration standards, quality control (QC) samples at low, medium, and high concentrations, and a blind sample of unknown concentration.
-
Distribution of samples and analytical standards to all participating laboratories.
-
Collection and statistical analysis of the data submitted by participating laboratories.
2. Participating Laboratory Responsibilities:
-
Adherence to the provided analytical protocol.
-
Performance of the analysis on the received samples.
-
Reporting of all raw data, including calibration curves, peak areas, and calculated concentrations, to the coordinating laboratory.
3. Validation Parameters to be Assessed: The study will evaluate the following key validation parameters according to international guidelines[3][4]:
-
Accuracy: The closeness of the measured value to the true value. This will be assessed by analyzing the QC samples.
-
Precision: The degree of agreement among individual test results. This will be evaluated at two levels:
-
Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-laboratory precision): The precision obtained from the analysis of the same sample by different laboratories.
-
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
The following tables are templates illustrating how the quantitative data from the inter-laboratory validation study for this compound would be summarized for easy comparison. The data presented are representative and for illustrative purposes only.
Table 1: Inter-Laboratory Comparison of Accuracy and Precision
| Laboratory | QC Low (10 ng/mL) | QC Medium (100 ng/mL) | QC High (500 ng/mL) |
| Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%RSD) | |
| Lab 1 | 9.8 ± 0.5 | 98.0 | 5.1 |
| Lab 2 | 10.3 ± 0.6 | 103.0 | 5.8 |
| Lab 3 | 9.5 ± 0.7 | 95.0 | 7.4 |
| Overall | 9.9 ± 0.7 | 99.0 | 7.1 (Reproducibility) |
Table 2: Inter-Laboratory Comparison of Linearity, LOD, and LOQ
| Laboratory | Linearity (R²) | Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab 1 | 0.9995 | 5 - 1000 | 0.5 | 1.5 |
| Lab 2 | 0.9989 | 5 - 1000 | 0.7 | 2.0 |
| Lab 3 | 0.9991 | 5 - 1000 | 0.6 | 1.8 |
| Mean | 0.9992 | 5 - 1000 | 0.6 | 1.8 |
Experimental Protocols
This section provides a detailed, generalized protocol for the quantification of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is based on common practices for the analysis of amino acids and their derivatives.[5]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold methanol containing the internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined empirically.
3. Data Analysis and Quantification
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentrations of the calibration standards.
-
The concentration of this compound in the QC and unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Workflow for the proposed inter-laboratory validation study.
Caption: Step-by-step analytical workflow for quantification.
References
- 1. fda.gov [fda.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Standardised methods for amino acid analysis of food | British Journal of Nutrition | Cambridge Core [cambridge.org]
N-Cyclohexyl-DL-Alanine vs. Phenylalanine: A Comparative Guide to Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The choice of amino acid residues is a critical determinant of a peptide's therapeutic efficacy, with stability being a primary hurdle in drug development. This guide provides an objective comparison of N-cyclohexyl-DL-alanine (Cha) and phenylalanine (Phe) on peptide stability, supported by experimental data. While direct head-to-head comparative studies on the same peptide backbone are limited in publicly available literature, this guide synthesizes findings from various studies to highlight the distinct impact of these two amino acids.
Executive Summary
Incorporating the unnatural amino acid this compound in place of the natural aromatic amino acid phenylalanine can significantly enhance peptide stability. The bulky, saturated cyclohexyl side chain of Cha offers greater resistance to enzymatic degradation compared to the planar aromatic ring of Phe, which can be a recognition site for certain proteases. This substitution can lead to a substantial increase in peptide half-life in biological media.
Data Presentation: Quantitative Comparison of Peptide Stability
The following table summarizes quantitative data on the stability of peptides containing a derivative of this compound ("cycloalanine" or CyAla) versus a parent peptide. It is important to note that this data is from a study on a specific peptide sequence and may not be universally transferable, but it illustrates the potential stabilizing effect of the cyclohexyl moiety.
| Peptide Sequence | Modification | Half-life in Human Serum (approximate) | Reference |
| NH₂-YPAASYR (RBP) | Parent Peptide | 2 hours | [1] |
| CyAla3,4 | Contains "cycloalanine" residues | 5 hours | [1] |
| cRBP | Cyclic Parent Peptide | 30 hours | [1] |
| cCyAla3,4 | Cyclic with "cycloalanine" residues | > 72 hours | [1] |
Note: The "cycloalanine" in the referenced study is a specific form of N-alkylated amino acid. While not identical to a simple substitution of this compound for a residue, it provides the best available quantitative insight into the stabilizing effect of a cyclohexyl group on a peptide backbone.
Physicochemical Properties and Their Impact on Stability
| Feature | This compound (Cha) | Phenylalanine (Phe) | Impact on Peptide Stability |
| Side Chain Structure | Saturated alicyclic (cyclohexyl) | Aromatic (phenyl) | The bulky, three-dimensional structure of the cyclohexyl group can sterically hinder the approach of proteases, thus increasing resistance to enzymatic degradation. The planar phenyl group of Phe can be a recognition motif for enzymes like chymotrypsin.[2] |
| Hydrophobicity | Highly hydrophobic | Hydrophobic | Both amino acids are hydrophobic, which can contribute to proper peptide folding and interaction with binding partners. The increased hydrophobicity of Cha can sometimes enhance interactions with serum proteins, potentially extending circulation time.[3] |
| Flexibility | The cyclohexyl ring has conformational flexibility (chair and boat conformations). | The phenyl ring is rigid. | The flexibility of the Cha side chain may allow for better adaptation to binding pockets while still providing a steric shield against proteases. |
| Aggregation Propensity | Less prone to π-π stacking-induced aggregation. | The aromatic ring can participate in π-π stacking interactions, which can sometimes lead to peptide aggregation. | By replacing Phe with Cha, the potential for aggregation driven by aromatic interactions is reduced. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing peptide stability are provided below.
Protease Degradation Assay by HPLC
This assay is used to determine the rate at which a peptide is cleaved by a specific protease.
Protocol:
-
Peptide and Enzyme Preparation:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human serum) at a known concentration.
-
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration (e.g., 0.1 mg/mL peptide and 10 µg/mL protease).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the enzymatic reaction by adding a strong acid, such as trifluoroacetic acid (TFA), to the aliquot to a final concentration of 1%. This denatures the protease.[4]
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA).
-
Monitor the peptide elution at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
Peptide Stability Assay in Human Serum by LC-MS
This method provides a more complex and biologically relevant assessment of peptide stability.
Protocol:
-
Peptide Incubation:
-
Dilute the peptide to a final concentration (e.g., 10 µM) in human serum or plasma.
-
Incubate the mixture at 37°C with gentle agitation.[5]
-
-
Sample Precipitation and Extraction:
-
At various time points, take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding two volumes of cold acetonitrile/ethanol (1:1, v/v).[5]
-
Vortex and incubate at -20°C for at least 2 hours (or overnight) to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant containing the peptide and its degradation products by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use an appropriate column and gradient to separate the components.
-
Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) and the appearance of fragment ions.
-
-
Data Quantification:
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure (e.g., α-helix, β-sheet) of a peptide, which is often correlated with its stability. A stable, folded peptide is generally more resistant to proteolysis.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).
-
Ensure the peptide concentration is accurately determined (e.g., by UV absorbance if the peptide contains Trp or Tyr, or by amino acid analysis). A typical concentration is 0.1 mg/mL.[8][9]
-
The sample must be highly pure (>95%).[9]
-
-
Spectrometer Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Flush the spectrometer with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV range (typically 190-260 nm).
-
Collect multiple scans and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the structural differences between this compound and phenylalanine, and a typical workflow for a peptide stability assay.
Caption: Structural comparison of this compound and Phenylalanine side chains.
References
- 1. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 11. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of N-cyclohexyl-DL-alanine: A Step-by-Step Guide
For Immediate Reference: Key Disposal and Safety Information
Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety glasses or goggles |
| Laboratory coat |
| Nitrile gloves |
Disposal Protocol for N-cyclohexyl-DL-alanine
Given that related compounds are considered non-hazardous, the primary disposal route for this compound is as non-hazardous solid waste. However, it is crucial to consult and adhere to all local, state, and federal waste disposal regulations, as these may vary.
Step 1: Waste Identification and Segregation
-
Non-Contaminated Waste: Pure, uncontaminated this compound.
-
Contaminated Waste: this compound that is mixed with other chemicals, solvents, or hazardous materials.
Step 2: Disposal of Non-Contaminated this compound
-
Collection: Carefully sweep the solid this compound into a designated, clearly labeled waste container. Avoid generating dust.
-
Container Labeling: Label the container as "Non-hazardous Solid Waste: this compound".
-
Disposal: Dispose of the container in the regular laboratory trash, unless your institution's guidelines or local regulations specify otherwise.
Step 3: Disposal of Contaminated this compound
-
Hazard Assessment: Determine the hazards associated with the contaminants. The disposal method will be dictated by the most hazardous component of the mixture.
-
Segregation: Keep contaminated waste separate from non-hazardous waste.
-
Containerization: Place the contaminated waste in a sealed, leak-proof container that is compatible with all components of the waste.
-
Labeling: Clearly label the container with the words "Hazardous Waste" and list all chemical constituents, including this compound.
-
Contact Environmental Health and Safety (EHS): Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of hazardous chemical waste in the regular trash or down the drain.[1][2]
Step 4: Decontamination of Empty Containers
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.
-
Rinsate Collection: Collect the rinsate as chemical waste and dispose of it according to the procedures for the solvent used.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is based on the available safety data for structurally similar compounds and general laboratory safety protocols. Always prioritize your institution's specific waste disposal guidelines and consult with your Environmental Health and Safety (EHS) department for definitive procedures.
References
Personal protective equipment for handling N-cyclohexyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling N-cyclohexyl-DL-alanine in a laboratory setting. The information is compiled to ensure the safe management of this compound, fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact with the powder. |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the powder. |
Note: This information is based on analogous compounds and standard laboratory safety practices. Always conduct a risk assessment before handling any chemical.
First Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists. |
| Ingestion | Do not induce vomiting. Give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
-
Avoid generating dust. Use appropriate tools for transferring the solid.
-
Ground all equipment containing the material to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Diagram 1: Handling and Storage Workflow
Experimental Protocol: N-Boc Protection of this compound
This protocol describes a common procedure in peptide synthesis where the amino group of an amino acid is protected.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Stir plate and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolution: In a round bottom flask, dissolve this compound in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate to the solution and stir until it is completely dissolved. The solution should be basic.
-
Protection Reaction: While stirring, slowly add a solution of Boc anhydride in dioxane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and wash with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidification and Product Extraction: Acidify the aqueous layer with a cold 1M HCl solution to a pH of 2-3. Extract the N-Boc-N-cyclohexyl-DL-alanine product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Diagram 2: N-Boc Protection Workflow
Disposal Plan
Based on the information available for similar compounds, this compound is not expected to be classified as hazardous waste. However, all chemical waste should be disposed of responsibly.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a labeled, sealed container. Dispose of as non-hazardous chemical waste according to your institution's guidelines. Do not dispose of in regular trash. |
| Liquid Waste (from experiment) | Neutralize acidic or basic aqueous solutions before disposal down the drain with copious amounts of water, if permitted by local regulations. Organic solvent waste should be collected in an appropriate, labeled waste container for chemical waste disposal. |
| Contaminated Materials | Gloves, paper towels, and other contaminated disposable materials should be placed in a sealed bag and disposed of as chemical waste. |
Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal regulations.[1][2] The generator of the waste is responsible for its proper characterization and disposal.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
